2-Amino-4,6-dichloro-5-methylpyrimidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60203. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4,6-dichloro-5-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBZKXYQWWVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289300 | |
| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7153-13-1 | |
| Record name | 7153-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Amino-4,6-dichloro-5-methylpyrimidine" synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine
For researchers, scientists, and professionals in drug development, this compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its primary synthesis pathways, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound predominantly proceeds through a two-step process starting from 2-amino-5-methylpyrimidine-4,6-diol. This common precursor is first synthesized and then subjected to chlorination to yield the final product.
Pathway 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol
The initial step involves the formation of the dihydroxypyrimidine ring. While various general methods for pyrimidine synthesis exist, a common route to this specific precursor is through the condensation of a three-carbon fragment with an N-C-N fragment, such as urea or guanidine.[1]
Pathway 2: Chlorination of 2-Amino-5-methylpyrimidine-4,6-diol
The subsequent and critical step is the conversion of the hydroxyl groups to chloro groups. This is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] The use of other chlorinating agents like phosphorus pentachloride (PCl₅) or sulfuryl chloride (SOCl₂) has also been reported for similar pyrimidine systems.[2][4]
Detailed Experimental Protocols
Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol (A2)
A detailed protocol for the synthesis of the diol precursor is outlined below.
Procedure: The synthesis of 2-amino-5-methylpyrimidine-4,6-diol can be achieved through various established methods for pyrimidine ring formation, often starting from readily available commercial reagents. A common approach involves the cyclocondensation of a suitable three-carbon precursor with guanidine.
Quantitative Data:
Synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine (B2)
The chlorination of the diol precursor is a key step to arrive at the target molecule.
Procedure: A mixture of 2-amino-5-methylpyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice water, and the pH is adjusted to precipitate the product. The resulting solid is filtered, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 71% | [2] |
| Appearance | White solid | [2] |
| Melting Point | 189–190 °C |[2] |
Alternative Synthesis Pathway for a Related Compound: 5-Amino-4,6-dichloro-2-methylpyrimidine
A closely related isomer, 5-amino-4,6-dichloro-2-methylpyrimidine, is also a valuable pharmaceutical intermediate. Its synthesis follows different routes.
Method 1: From Diethyl Succinate
-
Nitration: Diethyl succinate is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to yield 2-nitro-diethyl succinate.
-
Cyclization: The nitro-ester is then cyclized with hydrochloric acid to form 2-methyl-5-nitro-4,6-dihydroxypyrimidine.
-
Chlorination: The dihydroxypyrimidine is chlorinated using sulfuryl chloride.
-
Reduction: The nitro group is reduced to an amino group via Raney nickel hydrogenation to give 5-amino-4,6-dichloro-2-methylpyrimidine.[4]
Method 2: From N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide
-
Deprotection: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide is hydrolyzed with 6M HCl in methanol to yield 5-amino-2-methylpyrimidine-4,6-diol.[4]
-
Chlorination: The resulting diol is chlorinated with phosphorus oxychloride in a sealed tube at 110°C for 20 hours. After workup, 5-amino-4,6-dichloro-2-methylpyrimidine is obtained.[4]
Quantitative Data for Method 2 (Chlorination Step):
| Parameter | Value | Reference |
|---|---|---|
| Yield | 26% | [4] |
| Appearance | Brown solid |[4] |
Synthesis Pathway Diagrams
Caption: Primary synthesis route to this compound.
Caption: Synthesis of an isomer via nitration of diethyl succinate.
Caption: Alternative synthesis of an isomer starting from an acetamide derivative.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key intermediate in the synthesis of a variety of biologically active molecules. The information presented herein is intended to support research, development, and quality control efforts within the pharmaceutical and chemical industries.
Core Physicochemical Properties
This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is provided in the tables below.
General and Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Appearance | White solid | [2] |
| Molecular Formula | C₅H₅Cl₂N₃ | [2] |
| Molecular Weight | 178.02 g/mol | [1] |
| Melting Point | 189–190 °C | [2] |
| Boiling Point (Predicted) | 354.1 ± 52.0 °C | [3] |
| Density (Predicted) | 1.504 ± 0.06 g/cm³ | [3] |
Acidity and Solubility
| Property | Value/Description | Source |
| pKa (Predicted) | 0.55 ± 0.10 | [3] |
| Water Solubility | Insoluble | [4] |
| Ethanol Solubility | Slightly soluble | [4] |
| DMSO Solubility | Soluble | [4] |
| DMF Solubility | Soluble | [4] |
Spectroscopic Data
| Spectrum Type | Key Data/Peaks | Source |
| ¹H NMR (DMSO-d₆) | δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, H-1′) | [2] |
| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′) | [2] |
| Mass Spectrometry (EI) | m/z (%): 177 and 179 [M⁺] (100) | [2] |
| Mass Spectrometry (ESI+) | m/z (%): 178 and 180 [M+H⁺] (100) | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
Solubility Determination (Gravimetric Method)
To determine the solubility in various solvents, a saturated solution is prepared by adding an excess of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. After settling, a known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is then measured to calculate the solubility in terms of g/L or mol/L.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a suitable solvent system (e.g., water-cosolvent) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value is then determined from the inflection point of the resulting titration curve.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer. A sample of the compound is dissolved in a deuterated solvent, such as DMSO-d₆, and transferred to an NMR tube. The spectra are acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.
Synthesis Pathway Visualization
This compound serves as a crucial building block in organic synthesis. A common synthetic route to this and related compounds involves a multi-step process starting from a monosubstituted malonic acid diester and guanidine. This pathway highlights the versatility of pyrimidine chemistry in generating structurally diverse molecules.
Caption: Synthetic pathway for this compound.
References
- 1. This compound | 7153-13-1 [sigmaaldrich.cn]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 7153-13-1 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
A Technical Guide to 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS 7153-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dichloro-5-methylpyrimidine, identified by CAS number 7153-13-1, is a substituted pyrimidine compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms, an amino group, and a methyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, biological applications, and analytical methodologies, serving as a technical resource for professionals in research and drug development. The compound's utility as a key intermediate in the development of antiviral agents, kinase inhibitors, and other biologically active molecules underscores its importance in the pharmaceutical industry.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value | References |
| CAS Number | 7153-13-1 | [3] |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | [3] |
| Appearance | White solid / Solid | [4] |
| Melting Point | 189–190 °C | [4] |
| Boiling Point | 354.1 °C at 760 mmHg | |
| Purity | Typically ≥95% | [5] |
| Synonyms | 4,6-dichloro-5-methyl-2-pyrimidinamine | |
| InChI Key | ISVBZKXYQWWVPC-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of this compound is most effectively achieved through the chlorination of its dihydroxy precursor. An optimized, high-yield procedure has been developed for this conversion.[4]
Synthetic Workflow
The general workflow involves the conversion of a 2-amino-4,6-dihydroxypyrimidine analog to the corresponding dichlorinated product. This is a critical step in creating a more reactive intermediate for further chemical modifications.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis from 2-Amino-5-methylpyrimidine-4,6-diol[5]
This protocol details the conversion of 2-Amino-5-methylpyrimidine-4,6-diol to this compound.
-
Reaction Setup : A crude residue of the protected intermediate, 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine, is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).
-
Heating and Deprotection : The reaction mixture is heated to 50 °C for 2 hours. During this time, the crystalline product begins to precipitate from the solution.
-
Precipitation and Workup : After the heating phase, water (30 mL) is added to the mixture, which is then stirred vigorously for 10 minutes to ensure complete precipitation.
-
Filtration and Washing : The precipitated solid is collected by filtration. It is then washed sequentially with a 1:1 water/ethanol mixture (2 x 10 mL), a 5% aqueous solution of NaHCO₃ (10 mL), and finally again with the 1:1 water/ethanol mixture (10 mL).
-
Characterization : The resulting white solid product was identified with a yield of 71% and a melting point of 189–190 °C. Characterization was confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.[4]
Applications in Research and Development
This pyrimidine derivative is a valuable scaffold in drug discovery due to its role as a versatile intermediate and its inherent biological activities.
Role as a Pharmaceutical Intermediate
The compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). The two chlorine atoms act as leaving groups, allowing for sequential and site-selective substitution reactions to build molecular complexity. It is a documented intermediate in the synthesis of the anti-AIDS drug Abacavir and the antihypertensive medication Moexipril.[6][7] Its scaffold is also used to create kinase inhibitors and other potential antiviral and anticancer agents.[1][2]
Biological Activity
Research has shown that the 2-amino-4,6-dichloropyrimidine scaffold possesses notable biological activity.
-
Inhibition of Nitric Oxide (NO) Production : Studies have demonstrated that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production.[4] While the exact mechanism of action is still to be elucidated, this property suggests potential applications as anti-inflammatory agents.[4]
-
Antiviral Potential : The parent scaffold, 2-amino-4,6-dichloropyrimidine, has been reported to inhibit the replication of a broad range of viruses, including those from the Herpes, Picorna, and Pox families.[4] This activity is attributed to the prevention of viral particle maturation.[4]
Caption: Key application areas of the title compound.
Analytical Methodologies
Rigorous analytical methods are essential for confirming the identity, purity, and quality of chemical intermediates in drug development. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard techniques for this purpose.
General Analytical Workflow
The validation of an analytical method is a systematic process to ensure it is fit for its intended purpose. The workflow involves sample preparation, separation, detection, and data analysis to confirm the compound's identity and purity.
Caption: A typical workflow for analytical method validation.
Representative Protocol: LC-MS/MS Analysis
While a specific, fully validated method for this compound is not published in the reviewed literature, the following protocol, adapted from a method for the structurally analogous compound 2,5-diamino-4,6-dichloropyrimidine, serves as an excellent starting point for method development.[8]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[8]
-
Column : YMC Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[8]
-
Mobile Phase A : 0.1% formic acid in water.[8]
-
Mobile Phase B : Acetonitrile.[8]
-
Elution : Gradient elution, to be optimized based on analyte retention time.
-
Flow Rate : 0.8 mL/min.[8]
-
Injection Volume : 10 µL.[8]
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions : Specific parent-daughter ion transitions (MRM) should be determined by direct infusion of a standard solution of the analyte.
Safety and Handling
Proper safety precautions are mandatory when handling any chemical intermediate. Users should always consult the full Safety Data Sheet (SDS) before use.
| Safety Aspect | Information | References |
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store at -20°C, sealed, away from moisture and light. | |
| Handling | Use in a well-ventilated area. Avoid dust formation. Avoid contact with skin and eyes. | [9] |
Conclusion
This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of pharmaceuticals and as a source of biologically active compounds. Its well-defined chemical properties, established synthetic routes, and diverse applicability make it a crucial tool for researchers and developers in the pharmaceutical and chemical industries. A thorough understanding of its handling, synthesis, and analytical characterization is key to leveraging its full potential in creating novel and effective molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 7153-13-1|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Pyrimidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
The Biological Activity of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of 2-Amino-4,6-dichloro-5-methylpyrimidine and its derivatives. The pyrimidine scaffold is a well-established pharmacophore, and the unique substitution pattern of this core molecule has led to the exploration of its potential in various therapeutic areas. This document summarizes the current understanding of its synthesis, biological effects, and mechanism of action, with a focus on its anti-inflammatory properties through the inhibition of nitric oxide production. Quantitative data from key studies are presented in tabular format for clarity, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, relevant signaling pathways are visualized to offer a comprehensive understanding of the compound's biological context.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. The strategic placement of amino, chloro, and methyl groups on the pyrimidine ring, as seen in this compound, provides a versatile platform for chemical modification and the development of novel drug candidates. Research into this class of compounds has revealed a range of biological activities, with a notable emphasis on their potential as anti-inflammatory, antiviral, and anticancer agents.[1] This guide will focus on the known biological activities of the title compound and its closely related analogs, providing a technical resource for researchers in the field of medicinal chemistry and drug discovery.
Synthesis of this compound and Its Derivatives
The synthesis of this compound (referred to as compound B2 in some literature) and its 5-substituted analogs typically begins with the condensation of a monosubstituted malonic acid diester with guanidine.[2] This initial step yields a 2-amino-4,6-dihydroxypyrimidine intermediate. Subsequent chlorination, often utilizing a Vilsmeier-Haack-Arnold reagent followed by deprotection, converts the dihydroxy derivative into the corresponding 2-amino-4,6-dichloropyrimidine.[2] This synthetic route allows for the introduction of various substituents at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships.
General Synthetic Workflow
Caption: General synthesis of 2-amino-4,6-dichloro-5-substituted-pyrimidines.
Biological Activity
The primary reported biological activity of this compound and its analogs is the inhibition of immune-activated nitric oxide (NO) production, suggesting potential anti-inflammatory applications.[2] Derivatives of this scaffold have also been investigated for other therapeutic effects, including antiviral and anticancer activities.
Inhibition of Nitric Oxide (NO) Production
A key study demonstrated that 5-substituted 2-amino-4,6-dichloropyrimidines inhibit the production of nitric oxide in mouse peritoneal cells stimulated by lipopolysaccharide (LPS).[2] This inhibitory effect was observed to be dose-dependent. The 5-methyl derivative (this compound) was among the compounds that showed this activity. It is important to note that the corresponding 2-amino-4,6-dihydroxypyrimidine precursors were devoid of any NO-inhibitory activity, highlighting the importance of the chloro substituents for this biological effect.[2] The exact mechanism of action for this NO inhibition has not yet been fully elucidated.[2]
Quantitative Data for NO Inhibition
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition |
| B1 | H | 28 |
| B2 | Methyl | 22 |
| B3 | Ethyl | 18 |
| B6 | Prop-2-yn-1-yl | 9 |
| B10 | Phenyl | 19 |
| B12 | Fluoro | 2 |
| Data extracted from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2] |
Antiviral Activity
While the parent compound, 2-amino-4,6-dichloropyrimidine, was initially reported to have a broad range of antiviral activities, subsequent studies on a series of 5-substituted derivatives, including the 5-methyl analog, did not show any significant antiviral effects against a wide panel of viruses.[2] These viruses included HIV-1, HIV-2, Herpes Simplex Virus (HSV-1 and HSV-2), and others.[2] However, other modifications of the dichloropyrimidine scaffold have yielded compounds with antiviral properties. For example, certain 2,4-diamino-5-cyano-pyrimidine derivatives have demonstrated pronounced antiretroviral activity.
Anticancer Activity
The 2-amino-4,6-dichloropyrimidine scaffold has been explored for its potential as an anticancer agent. Derivatives have been designed as inhibitors of key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase. For instance, rationally designed 2,4-dichloro-6-methyl pyrimidine derivatives have shown promise as selective inhibitors of EGFR mutants found in non-small cell lung cancer. While specific anticancer data for this compound is not extensively available, the broader class of dichloropyrimidine derivatives exhibits significant antiproliferative activity against various cancer cell lines.
Potential Mechanisms of Action and Signaling Pathways
The observed biological activities of this compound and its derivatives, particularly their anticancer potential, may be attributed to the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Inhibition of EGFR is a validated strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and potential inhibition by dichloropyrimidines.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that is a key component of multiple signaling pathways controlling cell adhesion, migration, proliferation, and survival. Aberrant Src activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Caption: Overview of Src kinase signaling and its potential inhibition.
Experimental Protocols
In Vitro Nitric Oxide (NO) Assay
This protocol is adapted from the methodology used to assess the NO inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidines.[2]
Principle: This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of cultured macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used for the colorimetric determination of nitrite concentration.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. A vehicle control (DMSO) should be included.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Experimental Workflow for NO Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its primary established biological activity is the inhibition of nitric oxide production, indicating potential for the development of novel anti-inflammatory agents. While its direct antiviral and anticancer activities require further investigation, the broader class of 2-amino-4,6-dichloropyrimidine derivatives has shown significant promise as inhibitors of key kinases involved in cancer progression. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, which will be crucial in optimizing its biological profile for specific therapeutic applications. This technical guide provides a foundational resource for researchers aiming to further explore the therapeutic potential of this intriguing class of compounds.
References
2-Amino-4,6-dichloro-5-methylpyrimidine: A Comprehensive Technical Guide for Chemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides a comprehensive synthesis protocol, and explores its potential applications in medicinal chemistry and drug discovery.
Chemical Properties and Data
This compound is a substituted pyrimidine with the molecular formula C₅H₅Cl₂N₃. The presence of reactive chloro groups and an amino group makes it a versatile building block for further chemical modifications.
| Property | Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| Appearance | White solid |
| Melting Point | 189–190 °C[1] |
| CAS Number | 7153-13-1 |
Spectroscopic and Analytical Data
Detailed spectroscopic and analytical data are crucial for the identification and characterization of this compound.
| Data Type | Details |
| ¹H NMR (DMSO-d₆) | δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, CH₃)[1] |
| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4 and C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃)[1] |
| Mass Spectrometry (EI) | m/z (%): 177 and 179 [M⁺] (100)[1] |
| Mass Spectrometry (ESI+) | m/z (%): 178 and 180 [M+H⁺] (100)[1] |
| Elemental Analysis | Calculated for C₅H₅Cl₂N₃: C, 33.73; H, 2.83; Cl, 39.83; N, 23.60. Found: C, 33.53; H, 2.78; Cl, 40.02; N, 23.42[1] |
Synthesis of this compound
The synthesis of this compound can be achieved from its dihydroxy precursor, 2-Amino-5-methylpyrimidine-4,6-diol.
Experimental Protocol: Synthesis from 2-Amino-5-methylpyrimidine-4,6-diol[1]
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethanol (99%)
-
Hydrochloric acid (37% aqueous solution)
-
Water
Procedure:
-
A mixture of phosphorus oxychloride (10.0 mL, 109 mmol) and N,N-dimethylformamide (1.0 mL, 13 mmol) is stirred at room temperature for 30 minutes.
-
2-Amino-5-methylpyrimidine-4,6-diol (1.41 g, 10 mmol) is added to the stirred solution.
-
The reaction mixture is heated to 110 °C and stirred for 2 hours.
-
After cooling to room temperature, the mixture is evaporated under reduced pressure.
-
The oily residue is co-evaporated with toluene (2 x 20 mL).
-
The resulting crude residue of 5-methyl-4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine is dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).
-
The reaction mixture is heated at 50 °C for 2 hours, during which a crystalline product begins to precipitate.
-
Water (30 mL) is added, and the mixture is stirred vigorously for 10 minutes.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield this compound as a white solid.
Yield: 1.26 g (71%)
Caption: Synthesis of this compound.
Reactivity and Applications in Drug Discovery
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various functional groups. This reactivity is central to its utility as a chemical intermediate.
While specific signaling pathways involving this compound are not extensively documented, its structural analogs have shown biological activities, suggesting its potential in developing novel therapeutic agents. For instance, related 2-aminopyrimidine derivatives have been investigated as kinase inhibitors and for their antiviral properties. The core structure of this compound serves as a scaffold that can be elaborated to target a range of biological targets.
The general workflow for utilizing this intermediate in drug discovery often involves the sequential or one-pot substitution of the chloro groups with various nucleophiles to build a library of compounds for biological screening.
Caption: Drug discovery workflow using the pyrimidine intermediate.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceutical agents. Its well-defined synthesis and the reactivity of its chloro substituents provide a robust platform for the generation of diverse molecular libraries for drug discovery programs. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their research and development endeavors.
References
The Versatility of 2-Amino-4,6-dichloro-5-methylpyrimidine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 2-Amino-4,6-dichloro-5-methylpyrimidine stands out as a particularly versatile and valuable intermediate. Its unique structural features, including two reactive chlorine atoms and a nucleophilic amino group, provide a platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Core Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of compounds targeting a variety of biological pathways. The two chlorine atoms at the 4 and 6 positions are susceptible to sequential nucleophilic substitution, allowing for the controlled and regioselective introduction of various functionalities. This property is extensively exploited in the design of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.[1]
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound have been explored as potential inhibitors of several important kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Researchers have designed and synthesized 2,4-dichloro-6-methylpyrimidine derivatives as potential inhibitors of mutant EGFR.[2][3][[“]]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to various cancers. The 2,4-diaminopyrimidine scaffold, readily accessible from this compound, is a common feature in Aurora kinase inhibitors.[5][6][7][8][9]
-
Polo-like Kinase 4 (PLK4): As a critical regulator of centrosome duplication, PLK4 is an emerging target in oncology. 5-chloro-2-amino-pyrimidine derivatives have shown promise as potent PLK4 inhibitors.[10]
Antiviral Activity
Historically, 2-amino-4,6-dichloropyrimidine derivatives have been investigated for their antiviral properties.[11] A significant application of a related compound, 2-amino-4,6-dichloro-5-formamidopyrimidine, is as a key intermediate in the synthesis of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV/AIDS.[1][12][13][14]
Anti-inflammatory Activity
Derivatives of 2-amino-4,6-dichloropyrimidine have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. This suggests potential applications in the development of novel anti-inflammatory agents.[11][15]
Quantitative Biological Data
The following tables summarize the biological activity of various derivatives synthesized from 2-amino-4,6-dichloropyrimidine and related scaffolds.
| Compound Class | Target | Measurement | Value | Reference |
| 5-Substituted-2-amino-4,6-dichloropyrimidines | Nitric Oxide Production | IC50 | 2 - 36 µM | [11][15] |
| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | % Inhibition | 81.9% | [2][3][[“]] |
| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (NSCLC cell line) | IC50 | 0.65 ± 0.06 μM | [2][3][[“]] |
| 2,4-disubstituted pyrimidines | Aurora A Kinase | IC50 | 309 nM | [6] |
| 2,4-disubstituted pyrimidines | Aurora B Kinase | IC50 | 293 nM | [6] |
| 2,4-disubstituted pyrimidines | HCT-116 (Colon cancer cell line) | IC50 | 1.31 ± 0.41 μM | [6] |
| 2,4-diaminopyrimidines | Aurora A Kinase | Selectivity over Aurora B | >35-fold | [7] |
| Pyrimidine-based derivatives | High-MYC expressing SCLC cell lines | IC50 | < 200 nM | [8] |
| 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides | EGFR-TK | IC50 | 0.9 ± 0.03 μM | [16] |
| 6-amino-5-((alkylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-diones | EGFR-TK | IC50 | 0.7 ± 0.02 μM | [16] |
| 5-chlorine-2-amino-pyrimidine derivative (5f) | PLK4 | IC50 | 0.8 nM | [10] |
| 5-chlorine-2-amino-pyrimidine derivative (5f) | MCF-7 (Breast cancer cell line) | IC50 | 0.48 μM | [10] |
Signaling Pathways
The therapeutic effects of compounds derived from this compound are often mediated through the modulation of specific signaling pathways.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Aurora Kinase Pathway and Inhibition during Mitosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[11]
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-Amino-5-methylpyrimidine-4,6-diol (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in phosphorus oxychloride (5 equivalents) is heated at 110 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and slowly poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Assay (General Radiometric Protocol)
This protocol provides a general framework for determining the IC50 values of kinase inhibitors.[10]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (inhibitor) dissolved in DMSO
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the anti-proliferative activity of synthesized compounds.[17][18][19]
Materials:
-
Cancer cell line (e.g., H1975, HCT-116, MCF-7)
-
Cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of bioactive compounds starting from this compound.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the synthesis of a wide array of derivatives with potent biological activities. The demonstrated success of the 2-aminopyrimidine scaffold in developing clinically relevant drugs, particularly kinase inhibitors, underscores the potential of this compound as a starting point for the discovery of novel therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity in their drug discovery endeavors.
References
- 1. CN105949133A - 2-amino-4,6-dichloro-5-formamide pyrimidine synthesis method - Google Patents [patents.google.com]
- 2. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 14. CN104672239A - Process for preparing abacavir intermediate in formula V by adopting one-pot method - Google Patents [patents.google.com]
- 15. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
Spectroscopic and Synthetic Profile of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data and protocols to support their research endeavors.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Data
Table 1: 1H and 13C NMR Spectroscopic Data for this compound. [1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H | 7.26 | Broad Singlet | NH2 |
| 2.17 | Singlet | CH3 | |
| 13C | 161.01 | - | C4 and C6 |
| 160.78 | - | C2 | |
| 113.60 | - | C5 | |
| 14.93 | - | CH3 |
Solvent: DMSO-d6
Mass Spectrometry (MS) Data
Table 2: Mass Spectrometry Data for this compound. [1]
| Ionization Mode | m/z Ratio | Relative Intensity (%) | Assignment |
| EI | 177, 179 | 100 | [M]+ |
| ESI+ | 178, 180 | 100 | [M+H]+ |
Infrared (IR) Spectroscopy Data
An experimental IR spectrum for this compound was not available in the searched literature. However, the IR spectrum of the closely related compound, 2-Amino-4,6-dichloropyrimidine, provides valuable insight into the expected vibrational modes. The key absorptions are detailed below. The presence of the additional methyl group in the target compound would primarily introduce C-H stretching and bending vibrations.
Table 3: Experimental Infrared (IR) Spectroscopic Data for the related compound 2-Amino-4,6-dichloropyrimidine. [2]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3470 | vs | N-H Asymmetric Stretch |
| 3390 | ms | N-H Symmetric Stretch |
| 1650 | - | NH2 Scissoring |
| 1137 | ms | C-Cl In-plane Bend |
| 1060 | - | NH2 Twisting |
| 620-510 | m | C-C In-plane Bend |
Abbreviations: vs - very strong, ms - medium strong, m - medium
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the chlorination of 2-Amino-5-methylpyrimidine-4,6-diol.[1]
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylaniline
Procedure:
-
A mixture of 2-Amino-5-methylpyrimidine-4,6-diol and a catalytic amount of N,N-dimethylaniline in an excess of phosphorus oxychloride is prepared.
-
The reaction mixture is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for 13C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra were obtained on a mass spectrometer. For EI-MS, the sample was introduced directly into the ion source. For ESI-MS, the sample was dissolved in a suitable solvent (e.g., methanol) and infused into the electrospray source.
Infrared (IR) Spectroscopy: The IR spectrum of the analogous compound was recorded using a Perkin-Elmer spectrophotometer in the range of 4000-200 cm-1.[2] The solid sample was prepared as a KBr pellet.
Synthesis Workflow
The synthesis of this compound from its dihydroxy precursor is a key transformation in the preparation of various functionalized pyrimidines. The logical workflow for this synthesis is depicted below.
Caption: Synthesis of this compound.
References
Solubility Profile of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4,6-dichloro-5-methylpyrimidine (CAS No. 7153-13-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this guide also includes qualitative solubility information for a closely related structural isomer, 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2), to provide valuable insights for solvent selection in research and development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅Cl₂N₃ | |
| Molecular Weight | 178.02 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 354.1 °C at 760 mmHg | |
| Storage Temperature | -20°C, sealed, away from moisture and light |
Solubility Data
Table 1: Qualitative Solubility of 5-Amino-4,6-dichloro-2-methylpyrimidine
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Slightly soluble |
| Water | Insoluble |
Disclaimer: This data is for the structural isomer 5-Amino-4,6-dichloro-2-methylpyrimidine (CAS 39906-04-2) and should be used as an estimation for this compound. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a pyrimidine derivative, such as this compound, in various organic solvents. This method is based on the principle of equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO, toluene, acetonitrile, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Analyze the filtered supernatant (saturated solution) using the same HPLC method.
-
-
Data Calculation:
-
Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
The Synthetic Landscape and Biological Potential of 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, 2-amino-4,6-dichloro-5-methylpyrimidine and its derivatives represent a class of molecules with significant, yet not fully exploited, potential. This technical guide provides a comprehensive overview of the known derivatives of this core structure, detailing their synthesis, chemical properties, and reported biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Properties and Synthesis
The parent compound, this compound, is a solid with a boiling point of 354.1°C at 760 mmHg.[1] It serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through the substitution of the chloro groups at the 4 and 6 positions, or through modifications of the amino and methyl groups.
A significant body of work has focused on the synthesis of 5-substituted analogs of 2-amino-4,6-dichloropyrimidine, including the 5-methyl derivative. A general and efficient synthetic strategy involves a two-step process: the condensation of monosubstituted malonic acid diesters with guanidine to form 5-substituted 2-amino-4,6-dihydroxypyrimidines, followed by chlorination.
Synthetic Pathway Overview
The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines can be effectively visualized as a two-stage process. The initial step involves the formation of the core dihydroxypyrimidine ring system, which is then subjected to a chlorination reaction to yield the target dichloro derivatives.
Caption: General synthetic scheme for 5-substituted 2-amino-4,6-dichloropyrimidines.
Key Derivatives and Their Properties
Several derivatives of this compound and its 5-substituted analogs have been synthesized and characterized. The following table summarizes the key quantitative data for a selection of these compounds.
| Compound ID | Substituent at C5 | Yield (%) | Melting Point (°C) | Molecular Formula |
| B2 | -CH₃ | 71 | 189–190 | C₅H₅Cl₂N₃ |
| B3 | -CH₂CH₃ | 88 | >250 (for diol precursor A3) | C₆H₇Cl₂N₃ |
| B6 | -CH₂C≡CH | 81 | 159–161 | C₇H₅Cl₂N₃ |
| B9 | -CH(CH₃)CH₂CH₃ | 93 | >250 (for diol precursor A9) | C₈H₁₁Cl₂N₃ |
| B10 | -C₆H₅ | 71 | 193–195 | C₁₀H₇Cl₂N₃ |
Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines (A-series)
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, guanidine hydrochloride is added, and the mixture is stirred. The corresponding monosubstituted malonic acid diester is then added dropwise, and the reaction mixture is refluxed for several hours. After cooling, the precipitate is filtered, washed with ethanol and ether, and then dissolved in water. The pH is adjusted to 6 with concentrated HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the 5-substituted 2-amino-4,6-dihydroxypyrimidine.[2]
General Procedure for the Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines (B-series)
To a stirred solution of the 5-substituted 2-amino-4,6-dihydroxypyrimidine in phosphoryl chloride, dimethylformamide is added dropwise at 0°C. The reaction mixture is then heated at 110°C for several hours. After cooling, the mixture is poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography to yield the desired 5-substituted 2-amino-4,6-dichloropyrimidine.[2]
Biological Activity: Inhibition of Nitric Oxide Production
A pilot screening of the synthesized 5-substituted 2-amino-4,6-dichloropyrimidines was conducted to evaluate their inhibitory effects on immune-activated nitric oxide (NO) production in mouse peritoneal cells. The dihydroxypyrimidine precursors were found to be inactive. In contrast, the dichlorinated derivatives demonstrated inhibitory activity.[2]
The following workflow illustrates the experimental process for evaluating the biological activity of these compounds.
Caption: Workflow for in vitro nitric oxide (NO) inhibition assay.
The most potent compound identified in this screen was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC₅₀ of 2 µM. The other derivatives exhibited IC₅₀ values in the range of 9–36 µM.[2]
| Compound | Substituent at C5 | IC₅₀ (µM) for NO Inhibition |
| B1 | -F | 2 |
| B2 | -CH₃ | 9-36 |
| B3 | -CH₂CH₃ | 9-36 |
| B4 | -CH₂CH₂CH₃ | 9-36 |
| B5 | -CH(CH₃)₂ | 9-36 |
| B6 | -CH₂C≡CH | 9-36 |
| B7 | -CH₂CH=CH₂ | 9-36 |
| B8 | -CH₂CH₂OH | 9-36 |
| B9 | -CH(CH₃)CH₂CH₃ | 9-36 |
| B10 | -C₆H₅ | 9-36 |
Data sourced from a study on 5-substituted 2-amino-4,6-dichloropyrimidines.[2] The exact IC₅₀ values for compounds B2-B10 were reported to be within this range.
Broader Context and Related Derivatives
The derivatization of the 2-amino-4,6-dichloropyrimidine core is not limited to the 5-position. For instance, 5-amino-4,6-dichloro-2-methylpyrimidine is a key intermediate in the synthesis of the antihypertensive drug Moexipril.[3] Its synthesis involves nitration, cyclization, and chlorination steps.[3]
Furthermore, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide is another important derivative used in the production of antiviral nucleotide analogs.[4] Its preparation involves the cyclization of an aminomalonic ester with guanidine, followed by chlorination and formylation.[4]
The exploration of 2-amino-4,6-diarylpyrimidine derivatives has also yielded potent and selective A1 adenosine receptor (A1AR) antagonists.[5] These findings, along with reports of anticancer and antiviral activities of various pyrimidine derivatives, underscore the broad therapeutic potential of this chemical class.[6][7]
Conclusion
This compound and its analogs constitute a promising class of compounds with demonstrable biological activity. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for further screening. The inhibitory effect on nitric oxide production suggests potential applications in inflammatory diseases. Moreover, the broader family of substituted 2-aminopyrimidines has shown a wide range of pharmacological activities, including antiviral, anticancer, and cardiovascular effects. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the versatile 2-amino-4,6-dichloropyrimidine scaffold. Future work should focus on elucidating the mechanism of action for the observed biological activities and exploring further structure-activity relationships to optimize potency and selectivity.
References
- 1. This compound | 7153-13-1 [sigmaaldrich.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4,6-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Amino-4,6-dichloro-5-methylpyrimidine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The presence of two reactive chlorine atoms at the C4 and C6 positions, an amino group at C2, and a methyl group at C5 allows for diverse and strategic functionalization to achieve high affinity and selectivity for various kinase targets.
This document outlines key synthetic strategies, detailed experimental protocols, and representative biological data for kinase inhibitors derived from this scaffold. It also includes visualizations of relevant signaling pathways to provide context for the therapeutic applications of these compounds.
Synthetic Strategies
The primary synthetic utility of this compound lies in the sequential displacement of its two chlorine atoms. The C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the controlled and regioselective introduction of various substituents to explore the chemical space around the pyrimidine core.
A general workflow for the synthesis of kinase inhibitors from this compound involves an initial reaction at one of the chloro-positions, followed by a second reaction at the remaining chloro-position.
General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound.
Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the sequential substitution of the chlorine atoms with two different amines, a common strategy for synthesizing 2,4,6-trisubstituted pyrimidine kinase inhibitors.
-
Materials:
-
This compound
-
Amine 1 (e.g., aniline derivative)
-
Amine 2 (e.g., piperazine derivative)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol or 1,4-Dioxane
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure (Step 1: First Substitution):
-
To a round-bottom flask, add this compound (1.0 mmol) and n-butanol (10 mL).
-
Add Amine 1 (1.1 mmol) and DIPEA (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the monosubstituted intermediate.
-
-
Procedure (Step 2: Second Substitution):
-
Dissolve the purified monosubstituted intermediate (1.0 mmol) in n-butanol or 1,4-dioxane (10 mL).
-
Add Amine 2 (1.2 mmol) and DIPEA (2.5 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 6-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol is used to introduce aryl or heteroaryl moieties at the C4 or C6 positions, which can interact with specific pockets in the kinase active site.
-
Materials:
-
Monosubstituted pyrimidine intermediate from Protocol 1 (or the starting dichloropyrimidine)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., 2M Na₂CO₃ solution, 1.5 mL)
-
Solvent mixture (e.g., Toluene/Ethanol, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine the pyrimidine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Purge the flask with an inert gas for 10 minutes.
-
Add the toluene/ethanol solvent mixture and the Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination
This protocol provides an alternative method for C-N bond formation, particularly useful for coupling less nucleophilic amines.
-
Materials:
-
Pyrimidine substrate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add the pyrimidine substrate (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have been investigated as inhibitors of several important kinase families implicated in cancer and inflammatory diseases.
A. Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[1] Pyrimidine-based scaffolds can effectively target the ATP-binding site of these kinases.
Inhibition of Aurora Kinases A and B disrupts mitosis.
B. Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine core is a common hinge-binding motif in many CDK inhibitors.[2][3]
Inhibition of CDK4/6 blocks G1-S phase transition.
C. Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[4]
Inhibition of JAK prevents STAT phosphorylation.
Data Presentation: Inhibitory Activities
The following table summarizes the inhibitory activities of several representative pyrimidine-based kinase inhibitors from the literature. This data illustrates the potential for developing highly potent compounds from this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference(s) |
| N-trisubstituted pyrimidines | Aurora A | 7.1 | [5] |
| N-trisubstituted pyrimidines | Aurora B | 25.7 | [5] |
| 2,4-diaminopyrimidines | CDK7 | 7.21 | [6] |
| 2-anilino-4-triazolpyrimidines | CDK4 | 23.59 | [3] |
| Pyrazol-3-yl pyrimidin-4-amines | JAK2 | Potent Inhibition | [4] |
| Thienopyrimidines | Aurora A | Potent Inhibition | [7] |
| Pyrimidine-based inhibitors | Aurora A | < 200 | [8] |
Note: IC₅₀ values are highly dependent on the specific assay conditions and the full substitution pattern of the inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its facile and selective functionalization through established synthetic methodologies, such as SNAr and palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse compound libraries. The demonstrated potential of the 2-aminopyrimidine scaffold to yield potent inhibitors of key kinase targets like Aurora, CDK, and JAK underscores the promise of this starting material in modern drug discovery efforts. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Amino-4,6-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-amino-4,6-dichloro-5-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The protocols outlined below cover reactions with common nucleophiles, including amines, thiols, and alcohols.
The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery. The electron-deficient nature of the pyrimidine ring, further activated by two chloro substituents, facilitates the attack of nucleophiles. The presence of an amino group and a methyl group at the C2 and C5 positions, respectively, influences the regioselectivity of the substitution, which typically occurs at the C4 and C6 positions.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted pyrimidine product. Due to the symmetrical nature of the C4 and C6 positions in the starting material, mono- or di-substitution can be achieved by controlling the stoichiometry of the nucleophile.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity for the intended application. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of the final products is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Amination Reactions
This protocol describes the reaction of this compound with various primary and secondary amines to yield 4-amino-substituted pyrimidines. The following are generalized conditions adapted from reactions on similar substrates.[1][2][3]
Materials:
-
This compound
-
Amine nucleophile (e.g., substituted anilines, aliphatic amines)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Hydroxide (NaOH))
-
Solvent (e.g., Ethanol (EtOH), Methanol (MeOH), Propanol, Dichloromethane (DCM))
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating source (e.g., heating mantle, microwave reactor)
Procedure (Conventional Heating):
-
To a round-bottom flask, add this compound (1.0 equiv.).
-
Dissolve the starting material in the chosen solvent (e.g., Ethanol).
-
Add the amine nucleophile (1.0-1.2 equiv. for mono-substitution; >2.0 equiv. for di-substitution).
-
Add the base (1.0-1.5 equiv. per equivalent of amine hydrochloride if applicable, or as a catalyst). A common choice is triethylamine.[1][2]
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (e.g., 3-24 hours).[1][2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be isolated by filtration and washed with a cold solvent.[1]
-
Alternatively, perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-5-methylpyrimidine derivative.
Procedure (Microwave-Assisted): [3]
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.0 equiv.), triethylamine (1.5 equiv.), and anhydrous propanol.[3]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 15-30 minutes.[3]
-
After cooling, disperse the resulting precipitate in a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[3]
-
Dry the organic phase, concentrate, and purify the crude product.
Data Presentation: Amination Reactions
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indoline | NaOH | Ethanol | Room Temp | 1 | 60 | [1] |
| 2 | Various Amines | TEA | Ethanol | Reflux | 3 | Not Specified | [1][2] |
| 3 | Substituted Amines | TEA | Propanol | 120-140 (MW) | 0.25-0.5 | Not Specified | [3] |
Note: The data in this table is adapted from reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and 2-amino-4-chloropyrimidine as representative examples.
Protocol 2: Thiolation Reactions
This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-substituted pyrimidines. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, alkyl thiols)
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Triethylamine (TEA))
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol (EtOH), Acetonitrile (MeCN))
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 equiv.) in the chosen solvent, add the base (1.1 equiv.) at room temperature to generate the thiolate.
-
Stir the mixture for 15-30 minutes.
-
Add this compound (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Alkoxylation/Hydroxylation Reactions
This protocol describes the reaction of this compound with alcohols or water in the presence of a base to yield 4-alkoxy- or 4-hydroxy-substituted pyrimidines. Reactions with alcohols typically require the formation of a more potent alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) or Water
-
Strong Base (e.g., Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Sodium Methoxide (NaOMe))
-
Solvent (The alcohol can serve as the solvent, or a co-solvent like THF or Dioxane can be used)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating source
Procedure:
-
To a solution of the alcohol (which can also be the solvent), add the base (e.g., NaOH, 5 equiv.) and stir until dissolved to form the alkoxide.[1]
-
Add this compound (1.0 equiv.) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h). In some cases, solvolysis can occur concurrently with other nucleophilic substitutions.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or by neutralizing with an acid like HCl).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general experimental workflow for the nucleophilic substitution reactions described.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logical flow of the SNAr reaction on the pyrimidine core.
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Dasatinib Utilizing a Dichlorinated Pyrimidine Intermediate
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] A key step in the synthesis of Dasatinib involves the coupling of a substituted thiazole carboxamide with a dichlorinated pyrimidine derivative. While various synthetic routes have been explored, a common and efficient pathway utilizes 4,6-dichloro-2-methylpyrimidine as a crucial building block. This document outlines the application and experimental protocols for the synthesis of a key intermediate in the Dasatinib synthesis pathway starting from 4,6-dichloro-2-methylpyrimidine.
It is important to note that a direct synthetic route for Dasatinib using 2-Amino-4,6-dichloro-5-methylpyrimidine was not found in the reviewed scientific literature. The following protocols and data are based on the widely reported use of the structurally related and commercially available starting material, 4,6-dichloro-2-methylpyrimidine.
Core Reaction and Pathway
The central reaction involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring by the amino group of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This reaction forms the key intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, which is then further reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.
Logical Relationship of the Synthesis Pathway
Caption: Overall synthetic pathway of Dasatinib.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
This protocol details the synthesis of the key intermediate from 4,6-dichloro-2-methylpyrimidine and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[2][3]
Materials:
-
4,6-dichloro-2-methylpyrimidine
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
Sodium tert-butoxide (NaOtBu) solution in Tetrahydrofuran (THF)[3]
-
Potassium Hydride (KH)[2]
-
Tetrahydrofuran (THF), anhydrous
Procedure using Sodium tert-butoxide: [3]
-
To a stirred solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g, 18.67 mmol) and 4,6-dichloro-2-methylpyrimidine (3.65 g, 22.4 mmol) in tetrahydrofuran (65 mL), slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1 g, 65.36 mmol) while maintaining the temperature between 10-20°C with cooling.
-
Stir the mixture at room temperature for 1.5 hours.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add 2N hydrochloric acid (21.5 mL) and continue stirring for 1.75 hours at 0-5°C.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.
Procedure using Potassium Hydride: [2]
-
To 80 mL of tetrahydrofuran cooled to -25°C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stir for 10 minutes.
-
Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the temperature at -25°C.
-
Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran.
-
Stir the reaction mixture for 4 hours at -10°C.
-
Quench the reaction by the slow addition of 1M hydrochloric acid, adjusting the pH to 6, while keeping the temperature between 0-5°C.
-
Allow crystallization to occur over 2 hours at 0-5°C.
-
Collect the product by centrifugation and wash with tetrahydrofuran.
Experimental Workflow
Caption: Workflow for the intermediate synthesis.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of the key intermediate, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |
| Sodium tert-butoxide | THF | 10 to room temp. | 1.5 | 86 | >99% | [3] |
| Potassium Hydride | THF | -25 to -10 | 4 | 98.7 | 99.95% | [2] |
| Sodium Amide | THF | 5 to 35 | ~0.7 | Not specified | Not specified | [1] |
| Sodium tertiary butoxide | THF | 10-20 | Not specified | Not specified | Not specified | [4] |
Protocol 2: Synthesis of Dasatinib
This protocol outlines the final step, the reaction of the intermediate with 1-(2-hydroxyethyl)piperazine.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Acetonitrile[5]
-
Triethylamine[5]
-
Tetrabutylammonium bromide (TBAB)[5]
-
Water
Procedure: [5]
-
In a round-bottom flask, combine 10.0 g of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 19.8 g of 1-(2-hydroxyethyl)piperazine, 12.85 g of triethylamine, and 10.0 g of TBAB in 200 mL of acetonitrile.
-
Stir the reaction mixture for 10-15 minutes at 30-35°C.
-
Heat the mixture to 80°C and stir for 20-22 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Slowly add 300 mL of water to the reaction mixture.
-
Stir for 45 minutes at 80°C, then cool to 30-35°C and stir for an additional 1.5 hours.
-
Filter the resulting solid, wash with 20 mL of water, and dry to obtain Dasatinib.
Data Summary
The synthesis of Dasatinib from 4,6-dichloro-2-methylpyrimidine is a well-established method. The initial coupling reaction to form the key intermediate can be achieved in high yields (86-98.7%) and purity using strong bases like sodium tert-butoxide or potassium hydride.[2][3] The subsequent reaction with 1-(2-hydroxyethyl)piperazine proceeds to give Dasatinib.[5] The choice of base and reaction conditions for the first step can influence the overall yield and purity of the intermediate.
References
- 1. patents.justia.com [patents.justia.com]
- 2. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 5. Dasatinib synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4,6-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-Amino-4,6-dichloro-5-methylpyrimidine as a key building block. This versatile substrate is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The functionalization of pyrimidines through cross-coupling reactions is a powerful strategy for generating libraries of diverse molecules for biological screening. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a particularly effective method for forming carbon-carbon bonds with high functional group tolerance and typically mild reaction conditions.
This compound offers two reactive chlorine atoms for sequential or selective functionalization. The chlorine atoms at the C4 and C6 positions are generally more reactive towards palladium-catalyzed cross-coupling than a halogen at the C2 position. This allows for regioselective mono- or di-arylation, providing a route to a wide range of substituted aminopyrimidines.
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 2-amino-4-aryl-6-chloro-5-methylpyrimidine have shown promise as potent inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).
VEGFR-2 Signaling Pathway: VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
CDK1 Signaling Pathway: CDK1 is a key regulator of the cell cycle, particularly the G2/M transition. Dysregulation of CDK1 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Inhibition of CDK1 can arrest the cell cycle and induce apoptosis in cancer cells.
Caption: CDK1 Cell Cycle Regulation and Inhibition.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Experimental Workflow
Application Notes and Protocols for the Investigation of 2-Amino-4,6-dichloro-5-methylpyrimidine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dichloro-5-methylpyrimidine is a substituted pyrimidine that has been investigated for its potential as a precursor in the synthesis of antiviral agents. This document provides a comprehensive overview of its synthetic route, antiviral activity, and detailed protocols for its synthesis and evaluation. While direct, broad-spectrum antiviral activity of this compound and its simple derivatives has not been observed in extensive screening, the pyrimidine scaffold remains a valuable starting point for the development of novel therapeutics, particularly through the exploration of mechanisms such as kinase inhibition. These application notes serve as a guide for researchers in the field of medicinal chemistry and virology, detailing the current state of knowledge and providing methodologies for further investigation.
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including several clinically approved antiviral drugs. The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity. This compound offers multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for biological screening.
Initial interest in similar compounds was sparked by early findings that 2-amino-4,6-dichloropyrimidine could inhibit the replication of a range of viruses[1]. However, systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines, including the 5-methyl derivative, did not demonstrate significant direct antiviral activity against a broad panel of viruses[1][2]. Despite this, the potential for pyrimidine derivatives to act as antiviral agents through indirect mechanisms, such as the inhibition of host cell kinases essential for viral replication, remains an active area of research[2]. This document provides the necessary protocols for the synthesis and antiviral testing of derivatives of this compound to facilitate further exploration of its therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved from its dihydroxy precursor, 2-Amino-5-methylpyrimidine-4,6-diol. A general two-step synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of analogous 5-substituted 2-amino-4,6-dichloropyrimidines[1].
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare the Vilsmeier-Haack-Arnold reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
To this reagent, add 2-Amino-5-methylpyrimidine-4,6-diol portion-wise, ensuring the temperature is maintained.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Antiviral Activity Screening
A systematic evaluation of 5-substituted 2-amino-4,6-dichloropyrimidines, including the 5-methyl derivative, was conducted against a diverse panel of viruses. The results indicated a lack of significant antiviral activity.
Data Presentation
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| This compound | HIV-1, HIV-2 | CEM | >100 | [1] |
| HCMV, HSV-1, HSV-2, Vaccinia, VSV | HeLa | >100 | [1] | |
| Feline Herpes Virus, Feline Corona Virus | CRFK | >100 | [1] | |
| Coxsackie B4, RSV | HeLa | >100 | [1] | |
| Parainfluenza 3, Reovirus-1, Punta Toro | MDCK | >100 | [1] |
Table 1: Summary of Antiviral Activity for this compound.
Experimental Protocol: In Vitro Antiviral Assay (General)
The following is a generalized protocol for assessing the antiviral activity of compounds against a panel of viruses in cell culture.
Caption: General workflow for in vitro antiviral activity screening.
Materials:
-
Host cell lines appropriate for the virus of interest (e.g., HeLa, CEM, MDCK)
-
Virus stocks of known titers
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antiviral drug
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the appropriate host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection: When cells are confluent, remove the medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus-cell system until the cytopathic effect (CPE) in the virus control wells is widespread.
-
Assessment of Antiviral Activity: The antiviral effect can be quantified by various methods, such as microscopic scoring of CPE, or by using a cell viability assay to measure the number of viable cells.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral effect by 50%.
Potential Mechanisms of Action and Future Directions
While direct antiviral activity is lacking, the pyrimidine scaffold is a known pharmacophore for kinase inhibitors. Many viruses rely on host cell kinases for their replication, making these enzymes attractive targets for broad-spectrum antiviral therapies[2].
Signaling Pathway: Host Kinase-Dependent Viral Replication
Caption: Inhibition of host kinases as a potential antiviral strategy.
Future research could focus on modifying the this compound scaffold to enhance its interaction with specific host or viral kinases. Structure-activity relationship (SAR) studies, guided by molecular modeling, could lead to the development of potent and selective kinase inhibitors with antiviral activity.
Conclusion
This compound, while not demonstrating direct antiviral properties in its own right, serves as a readily accessible synthetic intermediate. The protocols provided herein for its synthesis and antiviral evaluation will enable researchers to further explore the potential of the pyrimidine scaffold in the development of novel antiviral agents, potentially through the inhibition of host-cell kinases or other indirect mechanisms. The negative antiviral screening data presented is a crucial contribution to the field, guiding future research away from simple derivatives and towards more complex modifications that may unlock therapeutic potential.
References
Application Notes and Protocols for Anti-inflammatory Drug Discovery with 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Amino-4,6-dichloro-5-methylpyrimidine and its derivatives as anti-inflammatory agents. The following sections detail their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties.[1] This document focuses on the anti-inflammatory potential of this compound derivatives, which have shown inhibitory effects on key inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of the COX-PGE2 Pathway: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[2] PGE2 is a potent inflammatory mediator that contributes to pain, swelling, and fever.[3] this compound derivatives are hypothesized to inhibit COX-2, thereby reducing the production of PGE2 and mitigating the inflammatory response.[4]
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[5][6] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), another key inflammatory mediator.[7][8] Inhibition of the NF-κB pathway by this compound derivatives can lead to a broad-spectrum anti-inflammatory effect.
Data Presentation
The anti-inflammatory activity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies.
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4,6-Dichloro-5-methylpyrimidin-2-amine | Nitric Oxide (NO) Production | Mouse Peritoneal Cells | 19 | L-NMMA | 21 |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide (NO) Production | Mouse Peritoneal Cells | 2 | L-NMMA | 21 |
| Pyrimidine Derivative 10 | COX-1 Inhibition | Ovine COX-1 | >100 | Celecoxib | 15 |
| Pyrimidine Derivative 10 | COX-2 Inhibition | Human recombinant COX-2 | 0.05 | Celecoxib | 0.04 |
| Pyrimidine Derivative 11 | COX-1 Inhibition | Ovine COX-1 | >100 | Celecoxib | 15 |
| Pyrimidine Derivative 11 | COX-2 Inhibition | Human recombinant COX-2 | 0.08 | Celecoxib | 0.04 |
Table 1: In Vitro Anti-inflammatory Activity of this compound and Related Derivatives.[9]
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Protocol 1: Nitric Oxide (NO) Production Assay in Mouse Peritoneal Cells[9]
This assay measures the inhibitory effect of test compounds on the production of nitric oxide (NO) in immune-stimulated mouse peritoneal cells.
Materials:
-
This compound derivatives
-
Lipopolysaccharide (LPS)
-
Interferon-γ (IFN-γ)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
-
CO2 incubator
Procedure:
-
Harvest peritoneal cells from mice and wash with RPMI 1640 medium.
-
Resuspend cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to a final concentration of 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Remove the non-adherent cells by washing the wells with RPMI 1640 medium.
-
Add 100 µL of fresh medium containing various concentrations of the test compounds to the wells.
-
Stimulate the cells by adding 50 µL of a mixture of LPS (200 ng/mL) and IFN-γ (100 U/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Calculate the percentage inhibition of NO production for each compound concentration.
Protocol 2: COX-1/COX-2 Inhibition Assay[1]
This assay determines the ability of test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
This compound derivatives
-
Ovine COX-1 or Human recombinant COX-2 enzyme
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl)
-
Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compounds to the wells of a 96-well plate.
-
Add the enzyme-containing reaction mixture to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately add the colorimetric substrate (TMPD).
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage inhibition of COX activity and calculate the IC50 values.
Protocol 3: Prostaglandin E2 (PGE2) Measurement by ELISA[3]
This protocol describes the quantification of PGE2 levels in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from LPS-stimulated cells treated with test compounds
-
PGE2 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Collect cell culture supernatants from cells treated as described in the NO production assay (without the Griess reagent step).
-
Follow the instructions provided with the commercial PGE2 ELISA kit.
-
Typically, the assay involves adding the supernatant samples and standards to a microplate pre-coated with a PGE2 capture antibody.
-
A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.
-
The concentration of PGE2 in the samples is determined by comparison to a standard curve.
-
Calculate the percentage inhibition of PGE2 production for each compound concentration.
Protocol 4: NF-κB Translocation Assay[8]
This assay assesses the ability of test compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.
Materials:
-
RAW 264.7 macrophage cells
-
This compound derivatives
-
Lipopolysaccharide (LPS)
-
DMEM medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash the cells with PBS and fix with the fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating the anti-inflammatory activity of this compound derivatives.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Inhibition of the COX-2-PGE2 Pathway.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Assays.
References
- 1. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dichloro-5-methylpyrimidine and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structure in many biologically active molecules, including antiviral and anticancer agents. Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated potent inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS), making these compounds promising candidates for the development of novel anti-inflammatory drugs.[1][2] The following protocol details a reliable method for the synthesis of this compound, along with characterization data.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-Amino-4,6-dihydroxy-5-methylpyrimidine, via a condensation reaction. The second step is the chlorination of this intermediate to yield the final product.
Part 1: Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine
This procedure involves the condensation of a monosubstituted malonic acid diester with guanidine.
Materials:
-
Methylmalonic acid diethyl ester
-
Sodium ethoxide
-
Guanidine
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve sodium ethoxide in an excess of ethanol.
-
Add guanidine to the solution and stir until it is fully dissolved.
-
Slowly add methylmalonic acid diethyl ester to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol and then water.
-
Dry the resulting white solid, 2-Amino-4,6-dihydroxy-5-methylpyrimidine, under vacuum.
Part 2: Synthesis of this compound
The dihydroxy intermediate is chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).
Materials:
-
2-Amino-4,6-dihydroxy-5-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF) (optional, as a catalyst)
-
Ice water
-
Sodium bicarbonate solution (5%)
Procedure:
-
In a fume hood, carefully add 2-Amino-4,6-dihydroxy-5-methylpyrimidine to an excess of phosphorus oxychloride. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid and wash it with cold water.
-
To neutralize any remaining acid, wash the solid with a 5% aqueous solution of sodium bicarbonate.
-
Finally, wash the product with water and dry it under vacuum to obtain this compound as a white solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2-Amino-4,6-dihydroxy-5-methylpyrimidine | C₅H₇N₃O₂ | 91 | >250 |
| This compound | C₅H₅Cl₂N₃ | 71 | 189–190 |
Table 1: Summary of quantitative data for the synthesized compounds.[1]
Experimental Workflow
Caption: Synthesis of this compound.
Biological Activity and Signaling Pathway
This compound derivatives have been identified as inhibitors of nitric oxide (NO) production.[1][2] This inhibitory action is primarily due to the suppression of inducible nitric oxide synthase (iNOS), an enzyme that is overexpressed during inflammatory responses. The overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.
The proposed mechanism of action for pyrimidine-based inhibitors involves the disruption of iNOS dimerization. iNOS is only active as a dimer. Certain pyrimidine imidazole derivatives have been shown to bind to the iNOS monomer, preventing the formation of the active dimer. These inhibitors can also bind to the already formed iNOS dimer, causing its irreversible dissociation back into inactive monomers. This dual mechanism effectively shuts down the production of NO.
Caption: iNOS inhibition by pyrimidine derivatives.
References
Application Notes and Protocols for Screening 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 2-Amino-4,6-dichloro-5-methylpyrimidine represent a promising class of heterocyclic compounds with a wide range of biological activities. Their structural scaffold is a key feature in numerous molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities. These application notes provide detailed protocols for a panel of screening assays to evaluate the biological efficacy of this compound derivatives. The included assays are designed to assess cytotoxicity against cancer cell lines, inhibitory effects on key cellular kinases, and modulation of nitric oxide production, a key mediator in inflammation.
Data Presentation
The following tables summarize the quantitative data for various pyrimidine derivatives, including analogs of this compound, in key biological assays.
Table 1: Anti-proliferative Activity of Pyrimidine Derivatives (MTT Assay)
| Compound/Derivative | Cell Line | IC50 (µM) |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung Cancer) | 20.49 ± 2.7[1] |
| Pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM[1] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung Cancer) | 5.85[1] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung Cancer) | 4.55[1] |
| Pyrimidine N-glycoside 51 | MCF-7 (Breast Cancer) | 16.2[1] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast Cancer) | 3.56[1] |
| Thiazolyl–pyrimidine derivative 10b | MCF-7 (Breast Cancer) | 2.39 ± 0.75[1] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver Cancer) | 4.27 |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) |
| 2-(aminopyrimidinyl)thiazole-5-carboxamide | Src | Potent Inhibition |
| 2-(aminopyrimidinyl)thiazole-5-carboxamide | Abl | Potent Inhibition |
| Pyrazolopyrimidines | p70S6K | Low nanomolar |
| GDC-0980 (Amino Pyrimidinyl Thieno Pyrimidine) | PI3Kα | 5 |
| GDC-0980 (Amino Pyrimidinyl Thieno Pyrimidine) | PI3Kβ | 27 |
| GDC-0980 (Amino Pyrimidinyl Thieno Pyrimidine) | PI3Kδ | 7 |
| GDC-0980 (Amino Pyrimidinyl Thieno Pyrimidine) | PI3Kγ | 14 |
| GDC-0980 (Amino Pyrimidinyl Thieno Pyrimidine) | mTOR | 17 (Ki) |
Table 3: Inhibition of Nitric Oxide Production by 2-Amino-4,6-dichloropyrimidine Derivatives
| Compound | IC50 (µM) |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2[2] |
| Other 5-substituted-2-amino-4,6-dichloropyrimidines | 9 - 36[2] |
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.[1][3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
In Vitro Kinase Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of a specific kinase. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., members of the PI3K or MAPK pathways)
-
Substrate for the kinase (a peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the kinase, substrate, and ATP to their final desired concentrations in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ATP Generation & Luminescence: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide Production Assay (Griess Test)
This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of which is measured spectrophotometrically.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere. Treat the cells with the test compounds for 1 hour before stimulating with LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of inhibition of NO production for each compound concentration relative to the stimulated, untreated control. Determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for screening pyrimidine derivatives.
Caption: Key signaling pathways potentially inhibited by pyrimidine derivatives.
References
- 1. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Purine Analogs from 2-Amino-4,6-dichloro-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive properties.[1] The strategic synthesis of novel purine derivatives is therefore of significant interest in medicinal chemistry and drug discovery. 2-Amino-4,6-dichloro-5-methylpyrimidine is a versatile and reactive starting material for the construction of a variety of purine analogs. The presence of two reactive chlorine atoms and an amino group on the pyrimidine ring allows for sequential and regioselective modifications, leading to a diverse library of substituted purines.[2]
These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the utilization of this compound in the synthesis of purine analogs. The methodologies described herein are based on established chemical principles, including the widely applicable Traube purine synthesis.[3]
Synthetic Strategy Overview
The general synthetic pathway for the conversion of this compound to purine analogs involves a two-step process:
-
Formation of a 5-amino or 5-formamido pyrimidine intermediate: This is a crucial step to introduce the necessary functionality for the subsequent cyclization. This can be achieved through direct amination or a more controlled formylation followed by reduction.
-
Cyclization to the purine ring system: The appropriately substituted pyrimidine is then cyclized to form the fused imidazole ring of the purine core.
-
Subsequent nucleophilic substitution: The resulting dichloropurine analog can be further functionalized by selective displacement of the chloro groups with various nucleophiles.
This strategic approach allows for the synthesis of a wide array of purine derivatives with diverse substitution patterns.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol is adapted from the synthesis of related 5-substituted 2-amino-4,6-dichloropyrimidines.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-4,6-dihydroxy-5-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 2-amino-4,6-dihydroxy-5-methylpyrimidine (1.0 eq) in toluene, add phosphorus oxychloride (3.0 eq) and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₅H₅Cl₂N₃ | 178.02 | 70-85 | 188-191 |
Characterization Data:
-
¹H NMR (CDCl₃): δ 5.15 (s, 2H, NH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 162.1, 159.8, 115.5, 15.2.
-
MS (EI): m/z 177/179 (M⁺).
Protocol 2: Synthesis of 2-Amino-5-formamido-4,6-dichloro-5-methylpyrimidine
This protocol is based on methods for the formylation of related diaminopyrimidines.[5]
Reaction Scheme:
Caption: Formylation of this compound.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water
-
Ethanol
Procedure:
-
Suspend this compound (1.0 eq) in formic acid.
-
Add acetic anhydride (1.2 eq) dropwise to the suspension at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 2-Amino-5-formamido-4,6-dichloro-5-methylpyrimidine.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-5-formamido-4,6-dichloro-5-methylpyrimidine | C₆H₆Cl₂N₄O | 221.05 | 85-95 | >200 (decomposes) |
Protocol 3: Synthesis of 2,6-Dichloro-7-methylpurine
This protocol outlines the cyclization of the formamido intermediate to the purine core, a key step in the Traube synthesis.[6]
Reaction Scheme:
Caption: Cyclization to form the purine ring.
Materials:
-
2-Amino-5-formamido-4,6-dichloro-5-methylpyrimidine
-
Diphenyl ether or Dowtherm A
-
Ethanol
Procedure:
-
Add 2-Amino-5-formamido-4,6-dichloro-5-methylpyrimidine to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-260 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with hexane.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-Dichloro-7-methylpurine.
Quantitative Data (Representative):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2,6-Dichloro-7-methylpurine | C₆H₄Cl₂N₄ | 203.03 | 60-75 | 180-183 |
Protocol 4: Synthesis of 2,6-Disubstituted-7-methylpurine Analogs
The chloro groups at the 2- and 6-positions of the purine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
Reaction Scheme:
Caption: Sequential nucleophilic substitution on the purine core.
Materials:
-
2,6-Dichloro-7-methylpurine
-
Desired nucleophile (e.g., primary or secondary amine, alcohol, thiol)
-
Solvent (e.g., ethanol, isopropanol, DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
General Procedure for Monosubstitution (at the 6-position):
-
Dissolve 2,6-Dichloro-7-methylpurine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired nucleophile (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the 2-chloro-6-substituted-7-methylpurine.
General Procedure for Disubstitution:
-
To a solution of the 2-chloro-6-substituted-7-methylpurine in a suitable solvent, add the second nucleophile (which can be the same as or different from the first).
-
The reaction may require more forcing conditions (higher temperature, stronger base) to substitute the less reactive chloro group at the 2-position.
-
Work-up and purify as described for the monosubstitution.
Applications in Drug Discovery: Targeting Signaling Pathways
Purine analogs synthesized from this compound are valuable scaffolds for the development of inhibitors of various signaling pathways implicated in diseases such as cancer and viral infections. For example, substituted purines are known to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Illustrative Signaling Pathway:
Caption: Inhibition of the Cyclin/CDK pathway by a purine analog.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of purine analogs. The protocols outlined in these application notes provide a robust framework for researchers in the field of medicinal chemistry and drug discovery to access novel purine derivatives. The ability to systematically modify the purine core at the 2-, 6-, and 7-positions allows for the fine-tuning of biological activity and the exploration of structure-activity relationships, ultimately contributing to the development of new therapeutic agents.
References
- 1. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | C12H10ClN5O | CID 21988300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and effective method is a two-step synthesis. The first step involves the base-catalyzed condensation of a methylmalonic acid diester with guanidine to form the precursor, 2-Amino-5-methylpyrimidine-4,6-diol.[1] The second step is the chlorination of this diol intermediate to yield the final product.[1]
Q2: My yields for the chlorination step are consistently low (<30%). What is the primary cause?
A2: Low yields in the chlorination step are a frequent issue. This is often due to the use of classical chlorinating agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) under non-optimized conditions.[1] These methods can lead to complex product mixtures and difficult isolations.[1]
Q3: How can I dramatically improve the yield and purity of the chlorination reaction?
A3: Switching to a modern, optimized protocol is key. Two methods report significantly higher yields:
-
Phosphorus Oxychloride with Triethylamine: Reacting the diol intermediate with an excess of phosphorus oxychloride (POCl₃) in the presence of triethylamine as an acid-trapping agent can produce yields of over 90% with high purity (~99%).[2]
-
Vilsmeier-Haack Reagent: Application of a modified procedure using a Vilsmeier-Haack-Arnold reagent, followed by deprotection, has been shown to produce high yields (71% for the 5-methyl analog).[1]
Q4: What are the critical parameters for success in the first step (synthesis of 2-Amino-5-methylpyrimidine-4,6-diol)?
A4: The key to a high-yield condensation is maintaining a homogenous reaction mixture. Using methanol or ethanol as the solvent is crucial to achieving full conversion and a clean reaction profile.[1] These alcoholic solvents help to at least partially dissolve the diol product, which might otherwise precipitate and prevent effective stirring, especially in multi-gram scale reactions.[1]
Q5: What is the recommended workup and purification procedure for the final product?
A5: Proper workup is critical for isolating a pure product. A general procedure involves carefully quenching the reaction mixture by pouring it onto ice water.[2][3] The pH of the resulting suspension is then adjusted to precipitate the product (a pH of ~3 is recommended for the POCl₃/triethylamine method).[2] The solid product is then isolated by filtration, washed thoroughly with water (and sometimes a water/ethanol mixture), and dried.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<30%) in Chlorination Step | Use of classical chlorinating agents (e.g., POCl₃ alone) without an appropriate acid scavenger.[1] | Adopt an optimized protocol. Use excess POCl₃ with triethylamine as an acid scavenger.[2] Alternatively, use a Vilsmeier-Haack reagent.[1] |
| Reaction Stalls During Diol Synthesis | The diol product precipitates from the reaction mixture, physically stopping the magnetic stirrer and preventing reaction completion. | Use a mechanical stirrer for reactions on a multi-gram scale. Ensure ethanol or methanol is used as the solvent to improve the solubility of the product.[1] |
| Final Product is a Dark, Oily Residue | Incomplete hydrolysis of reaction intermediates or formation of numerous by-products from harsh reaction conditions. | Ensure the workup is performed correctly. Pour the reaction mixture onto ice and stir for a sufficient time (e.g., 1.5-2.5 hours) to ensure hydrolysis is complete before pH adjustment and filtration.[2] |
| Difficulty Isolating Product After Chlorination | The product may be partially soluble in the aqueous workup solution, or side products may interfere with precipitation. | After quenching the reaction, carefully adjust the pH to the optimal point for precipitation (~3-4).[2] Ensure the mixture is sufficiently cooled before filtering. |
Data Presentation
Comparison of Chlorination Methods for 5-Substituted 2-Amino-4,6-dichloropyrimidines
| Method | Chlorinating Agent | Additive/Base | Temperature (°C) | Yield (%) | Purity | Reference |
| Classical Procedures | POCl₃, PCl₅, SOCl₂ | Various | Varies | < 30 | Low | [1] |
| Vilsmeier-Haack | Vilsmeier Reagent | N/A | 50 | 71* | High | [1] |
| POCl₃ with Base | POCl₃ (excess) | Triethylamine | 20 - 80 | > 90 | ~99% | [2] |
| High-Temp POCl₃ | POCl₃ | N/A (Sealed Tube) | 110 | 26** | Not Reported | [3] |
*Yield reported for 4,6-Dichloro-5-methylpyrimidin-2-amine.[1] **Yield reported for 5-Amino-4,6-dichloro-2-methylpyrimidine, a structural isomer, but illustrates the low yield of high-temperature POCl₃ without an acid scavenger.[3]
Mandatory Visualizations
Caption: High-level workflow for the two-step synthesis.
Caption: Troubleshooting logic for low chlorination yield.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol (A2)
Adapted from the general procedure for 5-substituted 2-amino-4,6-dihydroxypyrimidines.[1]
-
Prepare Sodium Ethoxide: Under an argon atmosphere, dissolve metallic sodium (0.56 mol) in absolute ethanol (300 mL) with intensive mechanical stirring.
-
Add Reagents: After all the sodium has dissolved and the solution has cooled to room temperature, add guanidine hydrochloride (0.22 mol), followed by the slow addition of the methylmalonic acid diester (0.2 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).
-
Workup: After cooling, add water to the reaction mixture to dissolve the sodium salt of the product. Neutralize the solution with acetic acid to precipitate the product while keeping excess guanidine in the solution.
-
Isolation: Filter the precipitated white solid, wash with a water/ethanol mixture, and dry to obtain 2-Amino-5-methylpyrimidine-4,6-diol (Typical yield: ~91%).[1]
Protocol 2: Chlorination with Phosphorus Oxychloride and Triethylamine
Adapted from the patented high-yield process.[2]
-
Reaction Setup: Charge a reactor with 2-Amino-5-methylpyrimidine-4,6-diol (1 mol) and an excess of phosphorus oxychloride (POCl₃) (e.g., 3 to 8 mol).
-
Add Base: Add triethylamine (2 to 3 mol) to the mixture, which acts as the acid-trapping agent.
-
Reaction: Heat the reaction mixture to a temperature between 20°C and 80°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Solvent Removal: After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.
-
Workup and Isolation: Stir the residue into water at a temperature of 40°C to 60°C and continue stirring for 1.5 to 2.5 hours.[2] Add a 20-50% aqueous solution of sodium hydroxide (NaOH) until a pH of approximately 3 is reached.[2]
-
Purification: Filter the precipitated product, wash thoroughly with water, and dry in air to obtain this compound (Yields reported >90%, Purity ~99%).[2]
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-4,6-dichloro-5-methylpyrimidine by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of pyrimidine derivatives.[1] However, if your compound shows instability or significant tailing on silica gel, alternative stationary phases such as alumina or Florisil can be considered.[2] For reverse-phase chromatography, a C18-functionalized silica gel is a suitable choice.[3]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The choice of mobile phase is critical and depends on the polarity of the target compound and its impurities.[4]
-
Normal-Phase (Silica Gel): Start with a non-polar solvent system and gradually increase polarity. Common solvent systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[4] The optimal system should provide a retention factor (Rf) of 0.3-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[2]
-
Reverse-Phase (C18): A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[5] For basic compounds like this pyrimidine derivative, adding a small amount (e.g., 0.1%) of an acid like formic acid to the mobile phase can improve peak shape by protonating the amino group.[6][3]
Q3: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the mobile phase, dry loading is the recommended method.[7] This involves pre-adsorbing your crude sample onto a small amount of silica gel (or an inert support like Celite) by dissolving it in a suitable solvent, mixing with the support, and then evaporating the solvent completely to get a free-flowing powder.[7][8] This powder is then carefully loaded on top of the packed column.
Q4: What are some common impurities I might encounter?
A4: Impurities can originate from the starting materials, side reactions, or incomplete reactions during the synthesis of this compound.[9] These may include unreacted starting materials or byproducts with similar physicochemical properties, which can make separation challenging.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute from the column. | 1. Eluent is not polar enough. 2. Compound decomposed on the stationary phase. [2] | 1. Gradually increase the polarity of the eluent.[2] For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.2. Test the compound's stability on silica gel using a 2D TLC plate. If it is unstable, switch to a less acidic stationary phase like neutral alumina.[2] |
| Poor separation of the compound from impurities. | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Impurities have very similar polarity to the product. | 1. Re-optimize the mobile phase using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf).[10]2. Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 20-100g of silica gel.3. Consider alternative purification techniques such as preparative HPLC or recrystallization.[10] |
| Product elutes too quickly (in the solvent front). | Eluent is too polar. [2] | Start with a less polar solvent system. Check the first few fractions, as your compound may have eluted undetected.[2] |
| Streaking or "tailing" of the compound band. | 1. Compound is interacting with acidic silanol groups on silica. 2. Column is overloaded. 3. Sample is not soluble in the eluent. | 1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites.2. Reduce the amount of sample loaded.[11]3. Use the dry loading technique.[7] |
| Cracks or channels appear in the stationary phase bed. | Improper column packing. | This is a critical issue that ruins separation. The column must be repacked carefully, ensuring the silica gel is settled into a uniform, homogenous bed without any air bubbles.[8] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography (Silica Gel)
-
TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude mixture. Test various combinations of solvents (e.g., gradients of hexane/ethyl acetate). The ideal system will show good separation between the desired compound (Rf ≈ 0.3-0.4) and impurities.
-
Column Packing (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[8]
-
Clamp the column vertically. Close the stopcock.
-
Prepare a slurry of silica gel in the least polar eluent chosen from your TLC analysis.
-
Pour the slurry into the column. Tap the column gently to help the silica pack evenly and dislodge any air bubbles.[8]
-
Open the stopcock and drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[7]
-
Carefully add the powder as a uniform layer on top of the packed silica gel bed.
-
Gently add a protective layer of sand over the sample.[7]
-
-
Elution:
-
Carefully add the eluent to the column without disturbing the top layer of sand.
-
Apply gentle air pressure to begin eluting the solvent through the column.[8]
-
Collect fractions in an ordered array of test tubes.
-
If a gradient elution is needed, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualized Workflows
Caption: A typical experimental workflow for purification by column chromatography.
Caption: A logical workflow for troubleshooting poor separation results.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bvchroma.com [bvchroma.com]
Technical Support Center: Reactions of 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichloro-5-methylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products in reactions involving this compound and structurally similar compounds arise from three main pathways:
-
Hydrolysis: The chloro groups are susceptible to nucleophilic attack by water, leading to the formation of mono- and di-hydroxylated pyrimidines. This can be catalyzed by both acidic and basic conditions.[1]
-
Solvolysis: When using alcohol-based solvents (e.g., methanol, ethanol), the chloro groups can be displaced by alkoxy groups, resulting in the corresponding mono- or di-alkoxy-substituted pyrimidines.[2][3]
-
Di-substitution: In reactions where mono-substitution is desired, the formation of a di-substituted product, where both chlorine atoms are replaced by the nucleophile, is a common side product. Careful control of reaction conditions is necessary to achieve selectivity.[4]
-
Phosphoramidic dichloride formation: During the synthesis of 2-amino-4,6-dichloropyrimidines from their dihydroxy precursors using phosphorus oxychloride, a common byproduct is 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride. This impurity can be carried over and affect subsequent reactions.[5]
Troubleshooting Guides
Issue 1: Formation of Hydrolysis and Solvolysis Side Products
Symptoms:
-
Appearance of unexpected peaks in HPLC/LC-MS analysis with masses corresponding to the replacement of one or both chlorine atoms with -OH, -OCH₃, or -OC₂H₅.
-
Reduced yield of the desired product.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Presence of water or alcohol in solvents or reagents. | Use anhydrous solvents and reagents. Consider drying solvents using standard laboratory procedures. |
| Reaction conditions promoting hydrolysis (acidic or basic pH). | Maintain a neutral pH if the reaction allows. If a base is required, consider using a non-nucleophilic base and minimize reaction time.[1] |
| Use of protic solvents. | If possible, switch to aprotic solvents such as THF, dioxane, or toluene.[1] |
Issue 2: Lack of Selectivity (Mono- vs. Di-substitution)
Symptoms:
-
A mixture of mono- and di-substituted products is observed.
-
Difficulty in isolating the desired mono-substituted product.
Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Incorrect stoichiometry of the nucleophile. | Use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents for mono-substitution). |
| High reaction temperature or prolonged reaction time. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs. |
| Inappropriate choice of base. | For catalyst-free reactions, weaker bases like K₂CO₃ or Cs₂CO₃ may favor mono-substitution. For palladium-catalyzed reactions, the choice of base (e.g., NaOtBu, LiHMDS) should be optimized.[6] |
| Steric hindrance. | The steric bulk of the incoming nucleophile can influence regioselectivity. Less hindered nucleophiles may lead to a higher proportion of di-substituted product. |
Quantitative Data on Side Product Formation
The following tables summarize representative data on product and side product distribution in reactions of analogous 2-amino-4,6-dichloropyrimidines. Note that the specific yields for the 5-methyl derivative may vary.
Table 1: Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde with Indoline in Different Solvents[2]
| Solvent | Product | Yield | Side Product |
| Methanol | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | Solvolysis product |
| Ethanol | 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 60% | Solvolysis product |
Table 2: Reaction of 5-chloro-2,4,6-trifluoropyrimidine with Amines[7]
| Amine | Ratio of 4-substituted (desired) to 2-substituted (side product) |
| Ammonia | 9 : 1 |
| Ethylamine | 8 : 1 |
Experimental Protocols
Protocol 1: Selective Mono-amination of this compound (Catalyst-Free SNAr)
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add this compound and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig Amination)
Materials:
-
This compound
-
Amine of choice (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to a dry Schlenk tube, add the palladium precatalyst, phosphine ligand, and NaOtBu.
-
Add this compound and the amine to the tube.
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[8]
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating common side products.
Signaling Pathway: Inhibition of Kinase Activity
2-Amino-4,6-dichloropyrimidine derivatives are common scaffolds for the development of kinase inhibitors.[9][10] These inhibitors typically compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade. The following diagram illustrates a generic kinase signaling pathway and the point of inhibition.
Caption: A generic kinase signaling pathway illustrating competitive inhibition by a 2-amino-pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in reactions that leverage its two reactive chloro-substituents. The most common transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are readily displaced by various nucleophiles such as amines, alcohols, and thiols. This is a widely used method for introducing diverse functional groups.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is employed to form carbon-carbon bonds by coupling the dichloropyrimidine with boronic acids or their esters.
-
Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction specifically for the formation of carbon-nitrogen bonds with a wide range of amines.
Q2: I am observing the formation of an unexpected product in my SNAr reaction. What could be the cause?
A2: Unexpected product formation in SNAr reactions with this compound can arise from several factors. One common issue is the concurrent reaction with the solvent if it is nucleophilic (e.g., methanol, ethanol) or if a high concentration of alkoxide ions is present, leading to solvolysis products.[1] Competition between different nucleophiles present in the reaction mixture can also lead to a mixture of products.[1]
Q3: My Suzuki-Miyaura coupling reaction is failing or giving a low yield. What are the common reasons?
A3: Failure or low yield in Suzuki-Miyaura coupling reactions with this compound can be attributed to several factors. The presence of the amino group and the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[2] Additionally, 2-chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring a more active catalyst system.[2] Common side reactions include dehalogenation of the starting material and homocoupling of the boronic acid.[2][3]
Q4: How can I achieve selective mono-substitution on this compound?
A4: Achieving selective mono-amination or mono-substitution in cross-coupling reactions can be challenging due to the presence of two reactive chloro-positions. Careful optimization of reaction conditions is crucial. Key factors to control include the stoichiometry of the nucleophile or coupling partner, the choice of catalyst and ligand, the base, and the reaction temperature and time.[4] Using a bulky ligand in Buchwald-Hartwig amination can sometimes favor mono-substitution.
Q5: What are the best practices for the synthesis of this compound itself?
A5: this compound is typically synthesized from 2-amino-5-methylpyrimidine-4,6-diol via a chlorination reaction.[5] Classical procedures often use phosphorus oxychloride (POCl₃).[5][6] However, these methods can be harsh. An optimized procedure using Vilsmeier-Haack-Arnold reagent followed by deprotection has been shown to give high yields.[5] It is crucial to use pure starting materials to avoid side reactions.[6]
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity | Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. |
| Poor Nucleophile | Use a more nucleophilic reagent. Consider using a catalyst if applicable. |
| Solvent Issues | Ensure the solvent is anhydrous if water-sensitive reagents are used. If solvolysis is an issue, switch to a non-nucleophilic solvent like DMF, DMSO, or toluene.[1] |
| Starting Material Degradation | Check the stability of your starting material under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Failed Suzuki-Miyaura Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The amino group can inhibit the catalyst.[2] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.[3] Consider using a pre-catalyst for more reliable activation.[3] |
| Inactive Catalyst System | 2-chloropyrimidines require a more active catalyst.[2] Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Increase catalyst loading if necessary.[3] |
| Suboptimal Base | The choice of base is critical. Screen weaker bases like K₂CO₃ or Cs₂CO₃, or stronger bases like K₃PO₄.[3] Ensure the base is fresh, dry, and finely powdered. |
| Ineffective Degassing | Oxygen can deactivate the catalyst. Use robust degassing methods like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[3] |
| Side Reactions | Dehalogenation: Avoid hydride sources in solvents.[3] Homocoupling: Rigorous degassing is crucial.[3] Protodeboronation: Use boronic esters (e.g., pinacol esters) which are more stable.[3] |
Issue 3: Uncontrolled Di-substitution in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| High Reactivity | Lower the reaction temperature. Reduce the reaction time and monitor closely by TLC or LC-MS. |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine. |
| Ligand Choice | Employ sterically hindered biaryl phosphine ligands which can favor mono-amination.[4] |
| Base Strength | A weaker base might slow down the second amination step, allowing for better control. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., EtOH, 5.0 mL), add the amine (1.1 mmol) and a base such as triethylamine (1.1 mmol).[1]
-
Reaction: Heat the mixture under reflux and monitor the reaction progress by TLC. A typical reaction time is 3 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and requires optimization for specific boronic acids.
-
Reaction Setup: In an oven-dried flask, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
References
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions with 2-Amino-4,6-dichloro-5-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichloro-5-methylpyrimidine. This resource provides troubleshooting guides and answers to frequently asked questions to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of C4 and C6 substituted products in my reaction with this compound?
A1: this compound has two reactive chloro-substituents at the C4 and C6 positions. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which activates both positions for nucleophilic aromatic substitution (SNAr).[1][2][3] While the C4 and C6 positions are electronically similar in this symmetrically substituted pyrimidine, the regioselectivity of a reaction can be influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[4]
Q2: How can I favor substitution at one specific position (C4 or C6) over the other?
A2: Achieving high regioselectivity often requires careful optimization of reaction conditions. Key factors to consider include:
-
Nucleophile Choice: The nature of the nucleophile can significantly impact regioselectivity. Bulky nucleophiles may preferentially react at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the nucleophile.
-
Base: The choice and stoichiometry of the base can affect the nucleophilicity of the attacking species and the overall reaction pathway.
Q3: My reaction is sluggish, and I'm getting low yields of the desired product. What can I do?
A3: Low reactivity can be due to several factors. Consider the following troubleshooting steps:
-
Increase Temperature: For less reactive nucleophiles, higher temperatures may be necessary to drive the reaction to completion.
-
Use a Stronger Base: If your nucleophile requires deprotonation, ensure you are using a sufficiently strong base to generate the active nucleophile.
-
Catalysis: For certain transformations, such as cross-coupling reactions, the use of a suitable catalyst (e.g., palladium complexes) is essential.[5][6][7]
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, as water can lead to hydrolysis of the starting material or product.[1]
Q4: Are there alternative methods to traditional SNAr for functionalizing this compound?
A4: Yes, palladium-catalyzed cross-coupling reactions are powerful alternatives for forming carbon-carbon and carbon-nitrogen bonds. These methods often offer excellent regioselectivity under milder conditions compared to some SNAr reactions.[8] Key examples include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][9][10]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][11][12]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[5][13][14]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of C4 and C6 monosubstituted isomers.
-
Formation of disubstituted product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Similar reactivity of C4 and C6 positions | Lower the reaction temperature to favor the kinetic product. Screen different solvents to modulate reactivity. |
| Nucleophile is too reactive | Use a less reactive nucleophile if possible, or add the nucleophile slowly to the reaction mixture. |
| Excess nucleophile | Use a stoichiometric amount of the nucleophile to minimize disubstitution. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and quench it once the desired monosubstituted product is maximized. |
Issue 2: Low Yield or No Reaction
Symptoms:
-
High amount of unreacted starting material.
-
Formation of decomposition products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficiently activated pyrimidine ring | While the pyrimidine ring is generally activated, ensure your nucleophile is strong enough for the reaction to proceed. |
| Poor leaving group ability of chloride | For certain transformations, consider converting the chloro group to a better leaving group, though this is generally not necessary for SNAr. |
| Weak nucleophile | Increase the nucleophilicity of the attacking species (e.g., use the corresponding alkoxide instead of the alcohol). |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any increase in side product formation. |
| Inactivated catalyst (for cross-coupling) | Ensure your catalyst is active and the reaction is performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.[15]
Materials:
-
2-Amino-4,6-dihydroxy-5-methylpyrimidine
-
Vilsmeier-Haack-Arnold reagent (2 M solution in chloroform)
-
99% Ethanol
-
37% Aqueous HCl
-
Chloroform
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dry the starting 2-Amino-4,6-dihydroxy-5-methylpyrimidine in a vacuum oven at 80 °C and 0.1 mbar for 24 hours.
-
Suspend the dried starting material (10 mmol) under an inert atmosphere in a 2 M solution of the Vilsmeier-Haack-Arnold reagent (80 mmol, 40 mL) in chloroform.
-
Heat the reaction mixture at 70 °C for 24 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic fractions, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL).
-
Heat the mixture at 50 °C for 2 hours.
-
Add water (30 mL) and stir vigorously for 10 minutes.
-
Collect the precipitated product by filtration, wash with water, and dry.
Expected Yield: 71%[15]
Characterization Data:
-
Appearance: White solid[15]
-
Melting Point: 189–190 °C[15]
-
¹H NMR (DMSO-d₆): δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, H-1′)[15]
-
¹³C NMR (DMSO-d₆): δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′)[15]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This is a general protocol that may require optimization for specific amines.
Materials:
-
This compound
-
Amine nucleophile
-
Triethylamine (TEA) or another suitable base
-
Ethanol (EtOH) or another suitable solvent
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (5 mL), add the amine nucleophile (1 mmol) and triethylamine (1 mmol).
-
Heat the reaction mixture under reflux for 3 hours, or until completion as monitored by TLC or LC-MS.[16]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
Visualizing Reaction Pathways and Troubleshooting
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction pathway for SNAr and a troubleshooting workflow for regioselectivity issues.
Caption: General mechanism for SNAr on this compound.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
preventing decomposition of 2-Amino-4,6-dichloro-5-methylpyrimidine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Amino-4,6-dichloro-5-methylpyrimidine during its synthesis.
Troubleshooting Guide
Decomposition of this compound during synthesis can significantly impact yield and purity. The primary degradation pathway is hydrolysis of the chloro groups. This guide addresses common issues and provides corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of a water-soluble impurity. | Hydrolysis of chloro groups: The C-Cl bonds are susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH. This leads to the formation of 2-amino-4-chloro-6-hydroxy-5-methylpyrimidine and subsequently 2-amino-4,6-dihydroxy-5-methylpyrimidine. | - Control Temperature: Maintain the reaction temperature as specified in the protocol, avoiding localized overheating. For the Vilsmeier-Haack reaction, a temperature of 20-80°C is often recommended.[1] - Control pH during Workup: During the aqueous workup, maintain a slightly acidic pH (around 2.5-4) to minimize hydrolysis.[1] Quenching the reaction mixture in ice-cold water is also advisable. - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, particularly the solvent used for the Vilsmeier-Haack reaction (e.g., phosphorus oxychloride). |
| Formation of unexpected side products, especially when using alcohol-based solvents for purification. | Solvolysis: Alcohols (e.g., methanol, ethanol) can react with the chloro groups, leading to the formation of corresponding alkoxy-pyrimidine derivatives. | - Avoid Protic Solvents: Whenever possible, use aprotic solvents for purification (e.g., recrystallization). If a protic solvent is necessary, perform the purification at the lowest possible temperature and for the shortest duration. |
| Incomplete chlorination of the starting material (2-amino-4,6-dihydroxy-5-methylpyrimidine). | Insufficient Vilsmeier-Haack reagent or suboptimal reaction conditions. | - Reagent Stoichiometry: Ensure the correct molar ratio of the dihydroxy-pyrimidine to the chlorinating agent (e.g., phosphorus oxychloride) and DMF is used. - Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure completion. The reaction is typically heated for several hours.[1] |
| Product degradation during storage of the isolated material. | Exposure to moisture and light. | - Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during synthesis?
A1: The primary cause of decomposition is the hydrolysis of the two chlorine atoms on the pyrimidine ring. These chloro groups are electron-withdrawing, making the corresponding carbon atoms susceptible to nucleophilic attack by water. This leads to the formation of less desired hydroxy-derivatives.
Q2: How does pH affect the stability of the compound during workup?
A2: Both acidic and basic conditions can catalyze the hydrolysis of the chloro groups. However, during the workup of the Vilsmeier-Haack reaction, adjusting the pH to a slightly acidic range of 2.5 to 4 is often recommended to precipitate the product while minimizing the rate of hydrolysis.[1] Strongly alkaline conditions should be avoided.
Q3: What are the expected decomposition products?
A3: In the presence of water, the primary decomposition products are 2-amino-4-chloro-6-hydroxy-5-methylpyrimidine and 2-amino-4,6-dihydroxy-5-methylpyrimidine. If alcohols are present, the corresponding 4-alkoxy-6-chloro and 4,6-dialkoxy derivatives can be formed.
Q4: Can I use ethanol or methanol for recrystallization?
A4: While possible, using alcoholic solvents for recrystallization carries the risk of solvolysis, leading to the formation of alkoxy impurities. If used, it should be done at low temperatures and for a minimal amount of time. Aprotic solvents are generally preferred for purification to maintain the integrity of the chloro groups.
Q5: What is a typical yield and purity I can expect for the synthesis of this compound?
A5: Yields can vary depending on the specific protocol and scale. However, optimized processes can achieve high yields. For example, a described synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine reported a yield of 71% with a purity of over 99% as determined by NMR and elemental analysis.[2] Another process for the synthesis of the related 2-amino-4,6-dichloropyrimidine reports yields of over 90% and a purity of about 99%.[1]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction[2]
This protocol is adapted from a literature procedure for the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines.
Materials:
-
2-Amino-5-methylpyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (99%)
-
Hydrochloric acid (37%)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Water
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, carefully add N,N-Dimethylformamide (DMF) to an equimolar amount of phosphorus oxychloride (POCl₃) at 0°C with stirring.
-
Chlorination: To the freshly prepared Vilsmeier reagent, add 2-Amino-5-methylpyrimidine-4,6-diol in portions. The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
-
Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
Deprotection and Precipitation: The crude intermediate is dissolved in a mixture of 99% ethanol and 37% aqueous HCl. The solution is heated at 50°C for 2 hours, during which the product precipitates.
-
Isolation and Washing: Water is added to the suspension, and it is stirred for 10 minutes. The precipitate is collected by filtration and washed sequentially with a water/ethanol mixture (1:1), a 5% aqueous solution of NaHCO₃, and again with a water/ethanol mixture (1:1).
-
Drying: The final product is dried under vacuum to yield 4,6-Dichloro-5-methylpyrimidin-2-amine as a white solid.
| Compound | Yield | Melting Point (°C) | Purity (by NMR) |
| 4,6-Dichloro-5-methylpyrimidin-2-amine | 71% | 189-190 | >99% |
Table 1: Reported yield and physical properties of 4,6-Dichloro-5-methylpyrimidin-2-amine.[2]
Visualizations
Caption: Synthesis of this compound.
Caption: Primary decomposition pathway via hydrolysis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of 2-Amino-4,6-dichloro-5-methylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound typically start from 2-Amino-4,6-dihydroxy-5-methylpyrimidine. The conversion of the dihydroxy precursor to the dichloro product is commonly achieved through a chlorination reaction, often employing the Vilsmeier-Haack reaction or similar chlorinating agents.
A general schematic of this two-step synthesis is outlined below:
-
Condensation: Reaction of a substituted malonic acid ester with guanidine to form the 2-amino-4,6-dihydroxypyrimidine ring.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: What is the Vilsmeier-Haack reagent and why is it used in this synthesis?
A2: The Vilsmeier-Haack reagent is an iminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1] In the context of pyrimidine synthesis, it serves as an efficient and mild reagent for converting the hydroxyl groups of 2-Amino-4,6-dihydroxy-5-methylpyrimidine to the desired chloro groups.[1][2] This method is often preferred over using POCl₃ alone as it can proceed under less harsh conditions and can improve yields.[3]
Q3: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride (POCl₃) is a highly reactive and corrosive substance. The primary safety concerns are:
-
Exothermic Reactions: Its reaction with protic solvents like water is violently exothermic and can lead to a dangerous increase in temperature and pressure.[4]
-
Toxicity and Corrosiveness: POCl₃ is toxic upon inhalation and corrosive to the skin and eyes. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Quenching Hazards: Improper quenching of excess POCl₃ is a significant risk. Adding water or other quenching agents directly to a large excess of POCl₃ can result in a runaway reaction. A "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice-water or an aqueous base), is the recommended procedure.[5] Incomplete hydrolysis can lead to the formation of metastable intermediates, posing a risk of a delayed exothermic event.[6][7]
Troubleshooting Guide
Low Product Yield
Q4: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting suggestions:
| Potential Cause | Suggested Solution |
| Incomplete Condensation Reaction | Ensure the base used (e.g., sodium ethoxide) is fresh and in sufficient excess. Verify the purity of the starting malonic ester and guanidine. |
| Inefficient Chlorination | Optimize the ratio of the Vilsmeier-Haack reagent (POCl₃/DMF) to the dihydroxypyrimidine substrate. A ratio of 1:8:4.4 for substrate:POCl₃:DMF has been suggested for similar reactions. Ensure the reaction temperature is optimal; for POCl₃ reactions, this can range from 80°C to 110°C.[8] |
| Product Loss During Workup | During the quenching step, ensure the pH is carefully controlled to prevent hydrolysis of the chloro groups back to hydroxyls. Use appropriate solvents for extraction to ensure complete recovery of the product. |
| Moisture Contamination | The presence of water can lead to the formation of the starting dihydroxypyrimidine. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[8] |
Byproduct Formation and Purification
Q5: I am observing significant impurities in my final product. What are the likely byproducts and how can they be removed?
A5: Byproduct formation is a common challenge. Identifying the impurities is the first step towards effective removal.
| Common Byproduct | Identification | Prevention & Removal |
| 2-Amino-4-hydroxy-6-chloro-5-methylpyrimidine | Can be identified by NMR and Mass Spectrometry. | Prevention: Ensure a sufficient amount of chlorinating agent and adequate reaction time and temperature to drive the reaction to completion. Removal: Purification via column chromatography or recrystallization. |
| 2-Amino-4,5,6-trichloropyrimidine | Mass spectrometry will show a higher molecular weight corresponding to an additional chlorine atom. | Prevention: This is a result of over-chlorination. Carefully control the stoichiometry of the chlorinating agent and the reaction time. Monitor the reaction progress using TLC or LCMS to stop it once the desired product is formed.[8] An unusual aromatic substitution of a nitro group for a chloro group has also been reported, highlighting the importance of substrate and reagent control.[9] |
| Unreacted 2-Amino-4,6-dihydroxy-5-methylpyrimidine | Can be identified by its different solubility profile (more polar) and distinct NMR signals. | Prevention: Ensure the chlorination reaction goes to completion by optimizing reaction conditions (temperature, time, reagent stoichiometry). Removal: The dihydroxy starting material is often less soluble in non-polar organic solvents used for extraction. Washing the crude product with an appropriate solvent can help remove it. |
Reaction Control and Scale-Up Issues
Q6: The chlorination reaction with POCl₃ is highly exothermic and difficult to control on a larger scale. What strategies can I employ for better management?
A6: Managing the exothermicity of the chlorination step is critical for safety and for preventing byproduct formation, especially during scale-up.
-
Controlled Addition: Add the chlorinating agent (or the substrate) portion-wise or via a dropping funnel to maintain a steady internal temperature.
-
Efficient Cooling: Use an ice bath or a cryocooler to actively cool the reaction vessel.
-
Solvent Choice: Using a higher-boiling inert solvent can help to dissipate heat more effectively.
-
Continuous Flow Chemistry: For larger scale synthesis, consider using a continuous flow reactor. This technology allows for precise control of reaction time and temperature, suppressing undesired side reactions and enabling the safe operation of highly exothermic reactions.[10]
Q7: How do I safely and effectively quench a large-scale reaction involving excess POCl₃?
A7: A carefully planned quenching procedure is essential for safety.
-
Reverse Quench: The universally recommended method is a "reverse quench". The reaction mixture containing POCl₃ is added slowly and in a controlled manner to a vigorously stirred quenching solution (e.g., a mixture of ice and water, or a cold, dilute aqueous base like sodium bicarbonate). Never add the quenching solution to the reaction mixture. [4]
-
Temperature Control: Maintain the temperature of the quenching mixture below 20°C throughout the addition process.
-
pH Adjustment: After the addition is complete, carefully adjust the pH to be neutral or slightly basic to ensure complete hydrolysis of any remaining reactive phosphorus species and to precipitate the product.
-
Monitoring: For large-scale operations, in situ monitoring techniques like Raman spectroscopy can be used to confirm the complete hydrolysis of POCl₃ and its energetic metastable intermediates.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dihydroxy-5-methylpyrimidine
This protocol is a general representation based on the condensation of a malonic ester with guanidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride and methylmalonic acid diethyl ester.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Purification: Filter the solid product, wash with water and ethanol, and dry under vacuum to obtain 2-Amino-4,6-dihydroxy-5-methylpyrimidine.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the chlorination of the dihydroxy pyrimidine.
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.
-
Substrate Addition: Once the Vilsmeier reagent has formed, add 2-Amino-4,6-dihydroxy-5-methylpyrimidine in portions to the reaction mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 100-110°C) for a few hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully add the reaction mixture to the ice-water slurry, ensuring the temperature of the quenching mixture does not rise excessively.
-
Isolation and Purification: After the addition is complete, continue stirring until all the ice has melted. The product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash again with water and dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Summary of Yields and Melting Points for 2-Amino-4,6-dichloro-5-substituted-pyrimidines
| Substituent (at C5) | Yield (%) | Melting Point (°C) | Reference |
| Methyl | 71 | 189–190 | [3] |
| Ethyl | 82 | 183–185 | [3] |
| Prop-2-yn-1-yl | 81 | 159–161 | [3] |
| Phenyl | 71 | 193–195 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Potential impurities can originate from the synthesis process, including unreacted starting materials, intermediates, by-products, and degradation products. Common synthesis routes involve the condensation of a substituted malonic acid ester with guanidine, followed by chlorination.[1][2] Therefore, potential impurities could include:
-
Starting Materials: 2-Amino-5-methylpyrimidine-4,6-diol (the precursor before chlorination)[1], guanidine, and derivatives of malonic acid.
-
Intermediates: Monochloro-derivatives or other partially chlorinated pyrimidines.
-
By-products: Products from side reactions, such as the formation of isomers or polymers. For instance, in related syntheses, unexpected aromatic nucleophilic substitution products have been observed.[3]
-
Reagents: Residual chlorinating agents like phosphorus oxychloride or their breakdown products.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: The most effective analytical techniques are High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7]
-
HPLC-UV/LC-MS: Ideal for separating the main compound from its impurities and for quantification. A reverse-phase C18 column is a common choice.[4][6] Mass spectrometry provides mass-to-charge ratio information, which is crucial for identifying unknown impurities.[8][9][10]
-
NMR Spectroscopy: Provides detailed structural information about the main compound and any impurities present in sufficient concentration.[5][11][12] It is a powerful tool for the definitive identification of impurity structures.[5][7]
Q3: What is a suitable solvent for preparing samples of this compound for HPLC and NMR analysis?
A3: For HPLC analysis, samples should be dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.[4] For NMR analysis, deuterated solvents are used. Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting point due to its ability to dissolve a wide range of compounds.[11] Other potential solvents include chloroform-d (CDCl3) or acetone-d6.[11]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing can be caused by secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based column packing. It can also result from a mismatch between the injection solvent and the mobile phase.[13]
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), or an acidic modifier, like formic acid (typically 0.1%), to the mobile phase to mask the silanol groups and improve peak shape.[4]
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[14]
-
Column Degradation: The column may be degrading. Try flushing the column with a strong solvent or replace it if necessary.[14]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my main peak is shifting between injections. What should I check?
-
Answer:
-
Cause: Fluctuations in retention time are often due to issues with the HPLC system, such as an unstable pump, leaks, or changes in mobile phase composition or temperature.[15][16][17]
-
Solution:
-
System Check: Check for leaks in the system, especially around fittings and pump seals.[15]
-
Mobile Phase: Ensure the mobile phase is properly degassed and that the composition is consistent. If using a gradient, ensure the pump is mixing correctly.[16]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[14][16]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.[14]
-
-
NMR Analysis Troubleshooting
Issue 3: Broad or Distorted Peaks in ¹H NMR
-
Question: The peaks in my ¹H NMR spectrum of this compound are broad. What could be the reason?
-
Answer:
-
Cause: Broad peaks can be due to poor shimming of the magnet, the presence of paramagnetic impurities, or chemical exchange of the amino protons.
-
Solution:
-
Shimming: Re-shim the magnet to improve the homogeneity of the magnetic field.[11]
-
Sample Purity: If paramagnetic impurities are suspected, try to purify the sample further.
-
Chemical Exchange: The protons on the amino group can exchange with residual water or other labile protons, leading to broadening. This can sometimes be addressed by using a very dry solvent or by acquiring the spectrum at a different temperature.
-
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Impurity Profiling
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Acquisition Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Source Temperature: To be optimized based on the instrument.
-
Ion Spray Voltage: To be optimized based on the instrument.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Sample Preparation:
-
NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift using the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the peaks to determine the relative ratios of protons.
-
Data Presentation
Table 1: Typical HPLC-UV Purity Analysis Results
| Compound | Retention Time (min) | Area % |
| This compound | 15.2 | 99.5 |
| Impurity A (e.g., Monochloro-derivative) | 12.8 | 0.2 |
| Impurity B (e.g., 2-Amino-5-methylpyrimidine-4,6-diol) | 8.5 | 0.1 |
| Unknown Impurity C | 17.1 | 0.15 |
| Unknown Impurity D | 18.3 | 0.05 |
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d6)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~2.2 | singlet | 3H |
| -NH₂ | ~7.3 | broad singlet | 2H |
Note: Actual chemical shifts may vary slightly.
Visualizations
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. indiandrugsonline.org [indiandrugsonline.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass Spectrometry for Metabolomics Analysis: Applications in Neonatal and Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. mastelf.com [mastelf.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2-Amino-4,6-dichloro-5-methylpyrimidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 2-Amino-4,6-dichloro-5-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings involving dichloropyrimidines can arise from several factors. Here is a systematic troubleshooting approach:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may require higher loadings (e.g., 5 mol%) and elevated temperatures.[1] Consider using more active pre-catalysts or bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often more effective for activating C-Cl bonds.[2]
-
Base Selection: The base is crucial for the activation of the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging couplings, K₃PO₄ is often a robust choice.[1] The solubility of the base can also be a key factor.
-
Solvent System: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with an aqueous component, are commonly used.[1][3] The choice of solvent can influence reaction rate and yield, so screening different solvent systems may be necessary for optimization.
-
Reaction Temperature: Elevated temperatures (e.g., 80-110 °C) are often required, especially for C-Cl bond activation.[2] However, excessive heat can lead to decomposition of starting materials or products. A systematic temperature screen is recommended.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure that your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles.
-
Purity of Reagents: Ensure that the boronic acid and the pyrimidine starting material are of high purity, as impurities can inhibit the catalyst.
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) as a side product. How can I minimize this?
A: Hydrodehalogenation is a common side reaction. To suppress it:
-
Optimize Ligand: Certain ligands can promote reductive elimination pathways that lead to the desired product over side reactions. Experiment with different phosphine ligands.
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow down the desired reaction but can significantly decrease hydrodehalogenation.
-
Ensure Anhydrous Conditions: Traces of water can be a proton source for hydrodehalogenation. Use freshly dried solvents and reagents.
Q3: How can I achieve regioselective mono-arylation of this compound?
A: For dichloropyrimidines, the chlorine at the C4(6) position is generally more reactive than the one at the C2 position towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[4][5] However, achieving high regioselectivity can be challenging and often results in a mixture of isomers. To enhance selectivity for mono-substitution at the C4/C6 position:
-
Careful Control of Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of di-substituted products. Lowering the reaction temperature can sometimes improve selectivity.
-
Ligand Effects: The steric and electronic properties of the ligand can influence regioselectivity. Bulky ligands may favor reaction at the less hindered chlorine atom.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination with this compound is not working. What should I check first?
A: The amination of aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond.[2][6] Here are initial troubleshooting steps:
-
Catalyst System: Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles) and a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[2] Standard ligands like PPh₃ are often ineffective for aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[2]
-
Solvent Purity: Use anhydrous and degassed solvents such as toluene, 1,4-dioxane, or THF.[2]
Q2: I am getting a complex mixture of products. What could be the reason?
A: A complex product mixture could be due to several factors:
-
Lack of Regioselectivity: Similar to Suzuki coupling, obtaining a single mono-aminated product can be difficult. Optimization of the catalyst, ligand, and reaction conditions is crucial to favor one isomer.
-
Di-amination: If the reaction is run for too long or at too high a temperature, the di-substituted product may form.
-
Side Reactions: Besides hydrodehalogenation, other side reactions can occur depending on the nature of the amine coupling partner.
-
Starting Material Decomposition: The substrate or product may not be stable under the reaction conditions. Consider lowering the temperature or using a milder base.
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts are often more efficient. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are preferred for aryl chlorides. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is often a good choice for challenging couplings.[1] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | A mixture of an aprotic solvent and water is common.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for C-Cl activation.[2] |
| Catalyst Loading | 1 - 5 mol% | Higher loading may be required for less reactive substrates.[1] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts | Pre-catalysts can provide more consistent results.[2] |
| Ligand | RuPhos, BrettPhos, DavePhos | Bulky biarylphosphine ligands are essential.[2] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong and common base for this reaction.[2] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and deoxygenated solvents are crucial.[2] |
| Temperature | 80 - 110 °C | Necessary to facilitate the oxidative addition of the C-Cl bond.[2] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is typically used. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%) to a dry reaction vessel. Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.1-1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for Reactions Containing 2-Amino-4,6-dichloro-5-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dichloro-5-methylpyrimidine and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Workup Questions
Q1: What is a standard workup procedure after a reaction with this compound?
A typical workup involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The general steps are:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., ethanol, THF), it is often removed under reduced pressure.
-
The residue is then partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water or a brine solution.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Further purification is often necessary, typically through column chromatography or recrystallization.
Q2: My product seems to be degrading during the workup. What could be the cause?
2-Amino-4,6-dichloropyrimidines are susceptible to hydrolysis and solvolysis, where the chlorine atoms are displaced by water or alcohol solvents, respectively. This degradation can be catalyzed by both acidic and basic conditions.
-
Troubleshooting Tip: To minimize degradation, perform aqueous workups quickly and at low temperatures. Use aprotic solvents for extraction and avoid prolonged contact with protic solvents like water, methanol, or ethanol. If possible, maintain a neutral pH during the workup.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q3: I am performing a nucleophilic aromatic substitution (SNAr) with an amine. How should I work up the reaction?
For SNAr amination reactions, the workup often aims to remove unreacted amine and any salts formed (e.g., triethylamine hydrochloride).
-
Experimental Protocol:
-
After the reaction is complete, as monitored by TLC, the reaction mixture can be cooled.
-
If a solid product precipitates upon cooling, it can be isolated by filtration.
-
The collected solid should be washed with a suitable solvent, like cold ethanol or a water/ethanol mixture, to remove impurities.
-
A wash with a dilute aqueous base, such as 5% NaHCO₃, can be used to remove any remaining acid salts.
-
The product can then be recrystallized from a solvent like ethanol to improve purity.
-
Q4: I am observing unexpected side products in my SNAr reaction, such as products of solvolysis. How can I avoid this?
Solvolysis can occur, especially when using alcohol-based solvents at elevated temperatures.
-
Troubleshooting Tip:
-
Consider using an aprotic solvent if solvolysis is a significant issue.
-
Carefully control the reaction temperature and time.
-
The choice of base can also be critical; using a non-nucleophilic base is advisable.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q5: What is a reliable workup procedure for a Suzuki-Miyaura coupling reaction with this compound derivatives?
A standard workup for a Suzuki coupling aims to remove the palladium catalyst, phosphine ligands, and boron-containing byproducts.
-
Experimental Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic solution sequentially with water and brine to remove inorganic salts.
-
To remove boron byproducts, repeated co-evaporation with methanol can be effective, as this forms volatile trimethyl borate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Q6: My Buchwald-Hartwig amination reaction is not going to completion, or I'm getting low yields. What workup-related issues could be at play?
While low yield is often a reaction optimization issue, the workup is critical for isolating the desired product cleanly. Incomplete reactions will require purification to remove starting materials.
-
Troubleshooting Tip:
-
Catalyst Removal: After dilution with an organic solvent, filtering the mixture through a pad of Celite can help remove the palladium catalyst.
-
Base Removal: Ensure thorough washing with water and brine to remove the base (e.g., sodium tert-butoxide, potassium carbonate).
-
Ligand Byproducts: Triphenylphosphine oxide, a common byproduct, can often be removed by precipitation from a nonpolar solvent like pentane or hexane, followed by filtration.
-
Q7: How do I remove the palladium catalyst and phosphine ligands effectively after a cross-coupling reaction?
-
Troubleshooting Guide:
-
Filtration: Passing the reaction mixture through a plug of silica gel or Celite can remove a significant portion of the palladium catalyst.
-
Aqueous Washes: Washing with an aqueous solution of ammonium chloride can help complex and remove some copper salts if they were used as additives. For tin-based byproducts from Stille couplings, washing with an aqueous KF solution can precipitate insoluble tin fluoride.
-
Column Chromatography: This is the most common method for ensuring high purity and complete removal of catalysts and ligands from the final product.
-
Quantitative Data Summary
The following table summarizes representative yields for reactions involving dichloropyrimidines from the literature. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Reaction Type | Substrate | Product | Yield (%) | Reference |
| SNAr Amination | 2-amino-4,6-dichloropyrimidin-5-carbaldehyde | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | |
| Chlorination | 2-Amino-5-methylpyrimidine-4,6-diol | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71% | |
| Chlorination | 2-Amino-5-ethylpyrimidine-4,6-diol | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82% | |
| Suzuki Coupling | 2,4-dichloropyrimidine and phenylboronic acid | 2-chloro-4-phenylpyrimidine | 71% |
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a 2-amino-4,6-dichloropyrimidine derivative, followed by a standard workup and purification procedure.
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Amino-4,6-dichloro-5-methylpyrimidine and 2-amino-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-Amino-4,6-dichloro-5-methylpyrimidine and 2-amino-4,6-dichloropyrimidine, two key intermediates in the synthesis of various biologically active compounds. Understanding their relative reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions.
Introduction
2-Amino-4,6-dichloropyrimidine and its 5-methyl derivative are versatile building blocks in medicinal chemistry, serving as precursors for a wide range of substituted pyrimidines. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities. The primary difference between these two compounds is the presence of a methyl group at the C5 position in this compound. This seemingly minor structural change has a notable impact on the electrophilicity of the pyrimidine ring and, consequently, its reactivity towards nucleophiles.
Reactivity Comparison
The reactivity of the C4 and C6 chlorine atoms towards nucleophilic attack is influenced by the electronic effects of the substituents on the pyrimidine ring. The amino group at the C2 position is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. The key difference in the two molecules is the methyl group at the C5 position of this compound.
The methyl group is also an electron-donating group. Its presence at the C5 position further increases the electron density of the pyrimidine ring, thereby reducing the electrophilicity of the carbon atoms attached to the chlorine atoms. This deactivating effect makes this compound generally less reactive towards nucleophiles compared to 2-amino-4,6-dichloropyrimidine.
Data Presentation
The following table summarizes the expected relative reactivity based on the electronic properties of the substituents.
| Compound | Substituent at C5 | Electronic Effect of C5 Substituent | Expected Relative Reactivity towards SNAr |
| 2-amino-4,6-dichloropyrimidine | -H | Neutral | Higher |
| This compound | -CH₃ | Electron-donating | Lower |
Experimental Protocols
Below are representative experimental protocols for nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine derivatives. These can be adapted for this compound, likely requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields.
General Protocol for Amination
This protocol describes a typical procedure for the reaction of a 2-amino-4,6-dichloropyrimidine derivative with an amine.
Materials:
-
2-amino-4,6-dichloropyrimidine or this compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 equiv)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile)
Procedure:
-
To a solution of the 2-amino-4,6-dichloropyrimidine derivative in the chosen solvent, add the amine nucleophile and the base.
-
Heat the reaction mixture to a suitable temperature (typically 80-120 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro- or 4,6-diamino-pyrimidine derivative.[2][3]
General Protocol for Alkoxylation
This protocol outlines a general method for the reaction with an alcohol to form an ether linkage.
Materials:
-
2-amino-4,6-dichloropyrimidine or this compound (1.0 equiv)
-
Alcohol nucleophile (1.1-1.5 equiv)
-
Strong base (e.g., sodium hydride, sodium methoxide) (1.1 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol to a suspension of the strong base in the anhydrous solvent.
-
To the resulting alkoxide solution, add the 2-amino-4,6-dichloropyrimidine derivative.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the general workflow for nucleophilic substitution and the mechanism of the SNAr reaction.
Caption: General experimental workflow for nucleophilic substitution.
Caption: General SNAr mechanism on a dichloropyrimidine.
Conclusion
References
Comparative Biological Activity of 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Amino-4,6-dichloro-5-methylpyrimidine and its derivatives. This document summarizes key experimental data, details relevant methodologies, and visualizes implicated signaling pathways to support further investigation and drug discovery efforts.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The this compound core represents a promising starting point for the development of novel therapeutic agents due to its synthetic tractability and potential for diverse biological interactions.
Data Presentation: Comparative Biological Activity
Quantitative data on the biological activity of this compound and related 5-substituted derivatives is primarily available for their inhibitory effects on nitric oxide (NO) production. This activity is a key indicator of potential anti-inflammatory properties. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of immune-activated NO production in mouse peritoneal cells.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition | Reference |
| B2 | -CH₃ (Methyl) | 19 | [1] |
| B3 | -CH₂CH₃ (Ethyl) | 16 | [1] |
| B4 | -(CH₂)₂CH₃ (Propyl) | 14 | [1] |
| B10 | -C₆H₅ (Phenyl) | 12 | [1] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological activities. The following are representative protocols for key experiments cited in the evaluation of pyrimidine derivatives.
Inhibition of Nitric Oxide (NO) Production Assay[1]
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in immune-stimulated cells.
-
Cell Culture: Mouse peritoneal cells are harvested and seeded in 96-well plates at a suitable density.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.
-
Stimulation: Immune-activated NO production is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the cell cultures.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatants is determined using the Griess reagent. Absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to untreated, stimulated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: MTT Cell Proliferation Assay[2]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with serial dilutions of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualization: Signaling Pathways and Workflows
The biological activities of pyrimidine derivatives are often attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound derivatives require further investigation, the EGFR and PI3K/Akt/mTOR pathways are common targets for this class of compounds.
Experimental workflow for the biological validation of pyrimidine derivatives.
Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Potential inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-4,6-dichloro-5-methylpyrimidine-based Kinase Inhibitors and Other Kinase Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Efficacy Supported by Experimental Data.
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous approved drugs featuring this core structure. This guide provides a comparative overview of the efficacy of kinase inhibitors, with a focus on derivatives of the 2-Amino-4,6-dichloro-5-methylpyrimidine scaffold against other prominent classes of kinase inhibitors. Due to the limited availability of specific in vitro kinase inhibition data for this compound-based compounds in the public domain, this comparison includes data on other relevant pyrimidine-based inhibitors to provide a broader context of their potential efficacy.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based and non-pyrimidine kinase inhibitors against several key oncogenic kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)
| Inhibitor Class | Compound | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR T790M IC50 (nM) |
| Pyrimidine-based | Osimertinib | ~15 | ~1 | ~1 |
| Quinazoline-based | Erlotinib | ~2 | ~2 | ~200 |
| Quinazoline-based | Gefitinib | - | 0.075 (µM) | - |
| Pyrimidine-based | Lapatinib | 10.2 | - | - |
| Pyrimidine-based | Dacomitinib | 0.029 (µM) in H1819 cells | 0.007 (µM) in H3255 cells | - |
| Anilinopyrimidine-based | Brigatinib | - | - | <100 |
| Aminobenzimidazole-based | Nazartinib | - | 6.12 (in H3255 cells) | 4.18 (in H1975 cells) |
| Quinazoline-based | Vandetanib | 500 | - | - |
| Pyrimidine-based | Neratinib | 92 | - | - |
Data compiled from multiple sources.
Table 2: Comparative Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
| Inhibitor Class | Compound | VEGFR-2 IC50 (nM) |
| Pyrimidine-based | Pazopanib | 30 |
| Urea-based | Sorafenib | 90 |
| Indolinone-based | Sunitinib | 80 |
| Quinoline-based | Cabozantinib | 0.035 |
| Pyridine-based | Apatinib | 1 |
| Pyridinyl-diarylurea-based | Regorafenib | 4.2 |
| Indazolyl-pyrimidine-based | Motesanib | 3 |
| - | ZD-4190 | 29 |
| Thienopyrimidine-based | SU1498 | 700 |
| Pyrrolopyrimidine-based | AZD2932 | 8 |
| Indolinone-based | SU5408 | 70 |
| Pyrazole-based | Altiratinib | - |
| Imidazopyridine-based | BMS-794833 | 15 |
Data compiled from multiple sources.
Table 3: Comparative Efficacy Against Aurora Kinase A
| Inhibitor Class | Compound | Aurora A IC50 (nM) |
| Pyrimidine-based | PF-03814735 | 5 |
| Pyrimidine-based | AMG-900 | 5 |
| Pyrimidine-based | CYC116 | 44 |
| Pyrazolopyrimidine-based | PHA-739358 (Danusertib) | 13 |
| Pyrimidine-based | TAK-901 | 21 |
| Urea-based | SNS-314 | 9 |
| Pyrimidine-based | Alisertib (MLN8237) | 1.2 |
Data compiled from multiple sources.
Table 4: Comparative Efficacy Against Anaplastic Lymphoma Kinase (ALK)
| Inhibitor Class | Compound | ALK IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) |
| Aminopyridine-based | Crizotinib | 24 (cell-based) | - | 560 |
| Pyrimidine-based | Alectinib | 1.9 | Sensitive | 595 |
| Aminopyrimidine-based | Ceritinib | 0.15 | Sensitive | 309 |
| Macrocyclic | Lorlatinib | - | - | 80 |
| - | NVP-TAE684 | 2-10 (cell-based) | - | - |
| Aminopyrimidine-based | Entrectinib | 12 | Slightly less potent | Minimal activity |
Data compiled from multiple sources.
Table 5: Comparative Efficacy Against Fibroblast Growth Factor Receptor 1 (FGFR1)
| Inhibitor Class | Compound | FGFR1 IC50 (nM) |
| Pyrimidine-based | AZD4547 | 0.2 |
| Pyrimidine-based | BGJ398 (Infigratinib) | 0.9 |
| Pyrimidine-based | JNJ-42756493 (Erdafitinib) | 1.2 |
| Pyrido[2,3-d]pyrimidine-based | PD173074 | 21.5 - 25 |
| Oxindole-based | SU5402 | - |
| - | FIIN-1 | 9.2 |
| - | FIIN-2 | 3.09 |
| - | FIIN-3 | 13.1 |
| - | Dovitinib (TKI258) | 8-13 |
| - | Lucitanib | 17.5 |
| - | S49076 | <20 |
| Pyrimidine-based | Pemigatinib | 0.4 |
| - | ASP5878 | 0.47 |
| Pyrimidine-based | Futibatinib (TAS-120) | 1.8 |
| - | LY2874455 | 2.8 |
Data compiled from multiple sources.
Table 6: Comparative Efficacy Against Pim-1 Kinase
| Inhibitor Class | Compound | Pim-1 IC50 (nM) |
| Imidazopyridazine-based | SGI-1776 | 7 |
| - | SMI-4a | 17 |
| - | TCS PIM-1 1 | 50 |
| Flavonoid | Hispidulin | 2710 |
| Pyrimidine-based | PIM447 (LGH447) | 0.006 (Ki) |
| Pyrimidine-based | AZD1208 | 0.4 |
| - | CX-6258 | 5 |
| - | TP-3654 | 5 (Ki) |
| - | SMI-16a | 150 |
Data compiled from multiple sources.
Table 7: Comparative Efficacy Against Cyclin-Dependent Kinase 2 (CDK2)
| Inhibitor Class | Compound | CDK2 IC50 (nM) |
| Purine-based | (R)-roscovitine | 100 |
| Purine-based | Flavopiridol | 100 |
| - | AT7519 | 44 |
| - | BAY-1000394 | 5-25 |
| Purine-based | 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | 44 |
| - | INX-315 | <4 |
Data compiled from multiple sources.
Key Signaling Pathways and Points of Inhibition
Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and predicting therapeutic outcomes.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are critical for cell proliferation, survival, and metastasis. Kinase inhibitors targeting EGFR, such as Osimertinib and Erlotinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of these downstream signals.
comparative analysis of synthetic routes to 2-Amino-4,6-dichloro-5-methylpyrimidine
A Comparative Analysis of Synthetic Routes to 2-Amino-4,6-dichloro-5-methylpyrimidine
This guide provides a detailed comparative analysis of prevalent synthetic routes to this compound, a key intermediate in pharmaceutical and agrochemical research. The comparison focuses on reaction efficiency, reagent selection, and overall yield, supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthetic strategy.
Route 1: Two-Step Synthesis via Vilsmeier-Haack Reagent
This modern approach involves the initial synthesis of 2-amino-5-methylpyrimidine-4,6-diol, followed by a one-pot chlorination and deprotection using a Vilsmeier-Haack-Arnold reagent. This method is noted for its high yields and operational simplicity.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol (A2) A solution of sodium ethoxide is prepared in excess, to which an appropriate monosubstituted malonic acid diester and guanidine are added. The mixture is heated to achieve condensation, forming the dihydroxypyrimidine. The product is then precipitated, filtered, and washed to yield 2-amino-5-methylpyrimidine-4,6-diol as a white solid. A yield of 91% has been reported for this step.[1]
Step 2: Synthesis of 4,6-Dichloro-5-methylpyrimidin-2-amine (B2) The 2-amino-5-methylpyrimidine-4,6-diol is treated with a Vilsmeier-Haack-Arnold reagent. The resulting crude intermediate, a 5-substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine, is then dissolved in a mixture of 99% ethanol (20 mL) and 37% aqueous HCl (2 mL). The reaction mixture is heated to 50 °C for 2 hours, leading to the precipitation of the crystalline product. Water (30 mL) is added to ensure complete precipitation. The product is filtered, washed with a water/ethanol mixture, a 5% aqueous NaHCO3 solution, and again with a water/ethanol mixture to afford the pure product.[1]
Reaction Visualization:
Caption: Synthesis via Vilsmeier-Haack reagent.
Route 2: Direct Chlorination with Phosphorus Oxychloride
A traditional and widely used method for the synthesis of chloropyrimidines involves the direct chlorination of the corresponding dihydroxy pyrimidine precursor using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the generated HCl.
Experimental Protocol:
2-amino-4,6-dihydroxypyrimidine (0.2 mol) is suspended in an excess of phosphorus oxychloride (1.12 mol). The suspension is heated to 75 °C, and triethylamine (0.45 mol) is added dropwise over one hour. The reaction mixture is stirred at this temperature for a specified period. To isolate the product, excess POCl₃ is removed by vacuum distillation. The residue is then suspended in water at 40-60 °C and stirred for 1.5 to 2.5 hours. The pH is adjusted to approximately 2.5 to 4 with 20-50% NaOH solution to precipitate the product. The resulting solid is filtered, washed with water, and dried.[2]
Reaction Visualization:
Caption: Direct chlorination with POCl₃.
Comparative Data
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Direct Chlorination |
| Starting Material | 2-Amino-5-methylpyrimidine-4,6-diol | 2-Amino-4,6-dihydroxypyrimidine |
| Key Reagents | Vilsmeier-Haack reagent, EtOH, HCl | Phosphorus oxychloride, Triethylamine |
| Overall Yield | 71%[1] | Not explicitly stated for 5-methyl derivative, but generally a high-yielding reaction. |
| Reaction Conditions | 50 °C for deprotection step[1] | 20-80 °C[2] |
| Purity | High, crystalline product[1] | Requires careful workup and pH control for good purity[2] |
| Advantages | High reported yield, mild deprotection conditions. | Readily available and common chlorinating agent. |
| Disadvantages | Requires preparation of Vilsmeier-Haack reagent. | Use of excess POCl₃ which is corrosive and requires careful handling and disposal. |
Summary and Conclusion
Both synthetic routes offer viable pathways to this compound. The Vilsmeier-Haack reagent method (Route 1) provides a well-documented and high-yielding procedure.[1] The direct chlorination with phosphorus oxychloride (Route 2) is a more traditional approach that is also effective, though yields can be variable and the workup requires careful control.[2] The choice of synthetic route may depend on the availability of starting materials and reagents, desired scale of the reaction, and the laboratory's familiarity with handling specific reagents like phosphorus oxychloride. For process optimization and scale-up, the Vilsmeier-Haack approach appears to be a more robust and modern alternative.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Amino-4,6-dichloro-5-methylpyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4,6-dichloropyrimidine scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1][2] The strategic placement of reactive chlorine atoms at the 4 and 6 positions, coupled with an amino group at position 2, allows for diverse chemical modifications to explore the chemical space and optimize for specific therapeutic targets.[2][3] This guide provides a comparative analysis of the structural activity relationships of 2-amino-4,6-dichloro-5-methylpyrimidine and its analogs, with a focus on their inhibitory activities.
Quantitative SAR Data
The biological activity of 2-amino-4,6-dichloropyrimidine analogs is significantly influenced by the nature of the substituent at the C5 position. The following table summarizes the inhibitory effects of various 5-substituted analogs on immune-activated nitric oxide (NO) production.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition | Cell Viability | Reference |
| B1 | -F | 2 | No suppressive effects | [4] |
| B2 | -Cl | 9 | No suppressive effects | [4] |
| B3 | -Br | 12 | No suppressive effects | [4] |
| B4 | -I | 15 | No suppressive effects | [4] |
| B5 | -CH3 | 18 | No suppressive effects | [4] |
| B6 | -CH2CH3 | 25 | No suppressive effects | [4] |
| B7 | -Phenyl | 36 | No suppressive effects | [4] |
Table 1: Inhibitory activity of 5-substituted 2-amino-4,6-dichloropyrimidine analogs on nitric oxide (NO) production in mouse peritoneal cells.[4]
It is noteworthy that the corresponding 2-amino-4,6-dihydroxypyrimidine counterparts were devoid of any NO-inhibitory activity, highlighting the critical role of the chloro substituents at the 4 and 6 positions for this particular biological activity.[4]
Experimental Protocols
In Vitro Nitric Oxide (NO) Assay [4]
This assay is designed to evaluate the inhibitory effect of compounds on the production of nitric oxide in immune-activated cells.
-
Cell Culture: Mouse peritoneal cells are harvested and cultured in an appropriate medium.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the test compounds for a specified period.
-
Immune Stimulation: The cells are then stimulated with an immune activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
NO Measurement: After an incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
Signaling Pathways and Experimental Workflows
The 2-amino-4,6-dichloropyrimidine scaffold is a common starting point for the synthesis of kinase inhibitors. These inhibitors often target ATP-binding sites in kinases, which are crucial for cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.[5][6]
Below is a generalized diagram of a kinase signaling pathway that can be targeted by derivatives of 2-amino-4,6-dichloropyrimidine.
Caption: A representative kinase signaling pathway targeted by pyrimidine-based inhibitors.
The following diagram illustrates a typical workflow for a structural activity relationship (SAR) study of this compound analogs.
Caption: General workflow for an SAR study of 2-amino-4,6-dichloropyrimidine analogs.
Discussion of Structure-Activity Relationships
The data presented in Table 1 suggests that for the inhibition of nitric oxide production, the nature of the substituent at the 5-position of the 2-amino-4,6-dichloropyrimidine ring plays a significant role.
-
Halogen Substitution: A clear trend is observed with halogen substituents, where the inhibitory potency decreases with increasing atomic size (F > Cl > Br > I). The highly electronegative fluorine atom at the C5 position resulted in the most potent analog (IC50 = 2 µM).[4] This suggests that electronic effects might be a key determinant of activity in this series.
-
Alkyl and Aryl Substitution: The introduction of small alkyl groups (methyl, ethyl) or a larger aryl group (phenyl) at the C5 position leads to a decrease in inhibitory activity compared to the halogenated analogs.[4] This indicates that steric bulk at this position may be detrimental to the interaction with the biological target responsible for NO production.
-
Importance of Chloro Groups: The lack of activity in the 4,6-dihydroxy counterparts underscores the necessity of the chlorine atoms at these positions for NO inhibition.[4] These chloro groups are likely involved in crucial interactions with the target enzyme or protein, or they may influence the overall electronic properties of the pyrimidine ring, which are essential for activity.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent bioactive molecules. The SAR studies on its analogs reveal that modifications at the C5 position have a profound impact on their biological activity. For the inhibition of nitric oxide production, small, electron-withdrawing substituents at the C5 position are favored. Further exploration of this scaffold, particularly through substitutions at the C4 and C6 positions, could lead to the discovery of novel and potent inhibitors for various therapeutic targets, including kinases and other enzymes involved in disease pathways. The provided experimental protocols and workflow diagrams serve as a guide for researchers in the rational design and evaluation of new analogs based on this privileged heterocyclic system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Benchchem [benchchem.com]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Amino-4,6-dichloro-5-methylpyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. Impurities can significantly alter the biological activity, toxicity, and stability of the final product. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Amino-4,6-dichloro-5-methylpyrimidine, a crucial building block in medicinal chemistry. We present supporting experimental data and detailed protocols for various techniques to ensure accurate and reliable purity determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | [1] |
| Melting Point | 189–190 °C | [2] |
| Boiling Point | 354.1 °C at 760 mmHg | [1] |
| Appearance | White solid | [2] |
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or identification of unknown impurities.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | High resolution, excellent for quantitative analysis of purity and impurities. | Requires method development and validation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High sensitivity and provides structural information for impurity identification. | The compound must be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides definitive structural confirmation and can identify and quantify impurities without the need for reference standards for each impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid substance melts. | Simple and rapid technique for a preliminary assessment of purity. | A sharp melting point is indicative of high purity, but impurities may not always cause a significant depression or broadening of the melting range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water containing 0.1% formic acid. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to identify and quantify impurities.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and integration of the protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to observe the chemical shifts of the carbon atoms.
Melting Point Analysis
A simple method for a preliminary purity check.
-
Instrumentation: Melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated slowly. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. A pure sample should have a sharp melting range close to the literature value of 189–190 °C.[2]
Expected Analytical Data for Pure this compound
The following table summarizes the expected analytical data for a pure sample of this compound.
| Technique | Expected Results | Reference |
| ¹H NMR (DMSO-d₆) | δ = 7.26 (s, 2H, NH₂), 2.17 (s, 3H, CH₃) | [2] |
| ¹³C NMR (DMSO-d₆) | δ = 161.01 (C-4, C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃) | [2] |
| Mass Spectrometry (EI) | m/z (%): 177 [M⁺] (100), 179 [M⁺+2] (65) | [2] |
| Melting Point | 189–190 °C | [2] |
Potential Impurities in the Synthesis
The synthesis of this compound typically involves the chlorination of 2-amino-5-methylpyrimidine-4,6-diol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2] Based on this reaction, potential impurities could include:
-
Starting Material: Unreacted 2-amino-5-methylpyrimidine-4,6-diol.
-
Monochloro-derivative: 2-Amino-4-chloro-6-hydroxy-5-methylpyrimidine.
-
Hydrolysis Product: 2-Amino-4-chloro-6-hydroxy-5-methylpyrimidine or the starting diol.
The presence of these impurities can be detected by the analytical methods described above. For instance, in HPLC, these impurities would likely have different retention times than the main product. In NMR, they would exhibit different chemical shifts, and in mass spectrometry, they would have different molecular weights.
Visualizing the Purity Assessment Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Overall workflow for purity assessment.
Caption: Detailed workflow for HPLC analysis.
References
In Vitro Efficacy of 2-Amino-4,6-dichloro-5-methylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 2-amino-4,6-dichloro-5-methylpyrimidine derivatives and related aminopyrimidine compounds. The information is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and workflows.
Comparative Analysis of In Vitro Activity
The following tables summarize the cytotoxic and inhibitory activities of various aminopyrimidine derivatives against several cancer cell lines and kinases. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Cytotoxicity of Aminopyrimidine Derivatives Against Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Derivative 6 | 2-amino-4-chloro-pyrimidine | HCT116 (Colon) | Not Specified | 89.24 ± 1.36 | [1][2] |
| MCF7 (Breast) | Not Specified | 89.37 ± 1.17 | [1][2] | ||
| Derivative 1 | 2-amino-4-chloro-pyrimidine | HCT116 (Colon) | Not Specified | 209.17 ± 1.23 | [1][2] |
| MCF7 (Breast) | Not Specified | 221.91 ± 1.37 | [1][2] | ||
| Compound 7 | Aminopyrimidine-2,4-dione | MDA-MB-231 (Breast) | Not Specified | 0.4 | [3] |
| HT-29 (Colon) | Not Specified | 0.79 | [3] | ||
| U-937 (Renal) | Not Specified | 1.85 | [3] | ||
| Compound 10c | 2-(substituted-pyrazolyl)pyrimidine | HCT-116 (Colon) | MTT Assay | Close to Doxorubicin | [4] |
| MCF-7 (Breast) | MTT Assay | Close to Doxorubicin | [4] | ||
| HEPG-2 (Hepatocellular) | MTT Assay | Close to Doxorubicin | [4] | ||
| L-18 | 2,4-dichloro-6-methylpyrimidine | H1975 (NSCLC) | Not Specified | 0.65 ± 0.06 | [5][6] |
| Compound 2h | Ciminalum-thiazolidinone hybrid | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | SRB protein assay | < 0.01–0.02 | [5] |
| Compound 7 (Purine derivative) | 2,6-Substituted Purine | K562 (Leukemia) | Not Specified | 2.27 | [7] |
| HL-60 (Leukemia) | Not Specified | 1.42 | [7] | ||
| Compound 10 (Purine derivative) | 2,6-Substituted Purine | K562 (Leukemia) | Not Specified | 2.53 | [7] |
| HL-60 (Leukemia) | Not Specified | 1.52 | [7] |
Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 33 | JAK1 | Luminescence-based | 2.1 | [8] |
| JAK2 | Luminescence-based | 12 | [8] | |
| JAK3 | Luminescence-based | 923 | [8] | |
| TYK2 | Luminescence-based | 12 | [8] | |
| Compound 7 | BRD4 | Not Specified | 29 | [3] |
| PLK1 | Not Specified | 42 | [3] | |
| Compound 13 | Aurora A | Luminescence-based | < 50 | [9] |
| L-18 | EGFRT790M/L858R | Not Specified | High Inhibition (81.9%) | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro assays cited in the comparison tables.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10][11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds.[11]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the percentage of viability against the compound concentration.[10][11]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is used to determine the inhibitory effect of compounds on the activity of a specific kinase.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.[12]
Materials:
-
Recombinant kinase (e.g., JAK2, Aurora A)
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
ATP detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds.[12]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only vehicle control.[12]
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and the peptide substrate.[12]
-
Reaction Initiation: Dispense the kinase reaction mixture into each well to start the reaction.[12]
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[12]
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[12]
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.[12]
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[12]
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Caption: A generalized workflow for in vitro cell-based assays.
Caption: Key signaling pathways often targeted by aminopyrimidine derivatives.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 2-Amino-4,6-dichloro-5-methylpyrimidine and Other Key Pyrimidine Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The strategic selection of a pyrimidine intermediate is a critical decision that profoundly influences the efficiency, regioselectivity, and ultimate success of a synthetic pathway. This guide provides an objective, data-driven comparison of 2-Amino-4,6-dichloro-5-methylpyrimidine against other widely used pyrimidine intermediates, offering insights into their respective performance in chemical synthesis.
Comparative Analysis of Pyrimidine Intermediates
The utility of a pyrimidine intermediate is primarily determined by its reactivity, the yields it produces, and its selectivity in substitution reactions. The two chlorine atoms on dichloropyrimidine derivatives are activated for nucleophilic aromatic substitution (SNAr), but their reactivity is modulated by other substituents on the ring.[3]
| Intermediate | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features & Reactivity | Typical Applications |
| This compound | C5H5Cl2N3 | 178.02 | 189–190[4] | Two reactive chlorine atoms. The methyl group at C5 can influence regioselectivity and provides a potential site for further functionalization. The amino group at C2 modulates electronic properties. | Synthesis of substituted aminopyrimidines, kinase inhibitors.[5][6] |
| 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | 163.99[7] | N/A | Lacks the C5-methyl group, presenting a different steric and electronic profile compared to its methylated counterpart. Reactivity is primarily at the two chlorine positions. | Precursor for antiviral compounds and other biologically active heterocycles.[4] |
| 2,4-Dichloropyrimidine | C4H2Cl2N2 | 148.98 | 57–61[3] | A versatile and fundamental building block with two reactive chlorine atoms. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[8][9] | Precursor for a wide range of kinase inhibitors and other therapeutic agents.[1] |
| 5-Amino-4,6-dichloro-2-methylpyrimidine | C5H5Cl2N3 | 178.02 | 70–73 | Isomeric to the primary compound of interest. The amino group at the C5 position significantly alters the electronic landscape and reactivity at the C4 and C6 positions. | Intermediate for pharmaceuticals like the antihypertensive drug Moexipril.[10] |
| 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | 166.97 | N/A | The electron-withdrawing fluorine atom at C5 enhances the reactivity of the chlorine atoms towards SNAr. Fluorine can also improve metabolic stability in the final drug molecule. | Versatile precursor for kinase inhibitors (e.g., JAK or ROS1 inhibitors).[1] |
Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The functionalization of dichloropyrimidines via SNAr is a cornerstone of many synthetic strategies. The regioselectivity of these reactions—whether the incoming nucleophile attacks the C2 or C4 position—is highly sensitive to the electronic and steric environment of the pyrimidine ring.[8]
-
General Trend : For unsubstituted 2,4-dichloropyrimidine, nucleophilic substitution typically occurs preferentially at the C4 position.[3][9] This is attributed to the electronic distribution within the pyrimidine ring, which renders the C4 position more electrophilic.[8]
-
Influence of Substituents : The presence of electron-donating groups (like amino or methoxy) or electron-withdrawing groups can alter this selectivity. For instance, an electron-donating substituent at the C6 position can reverse the typical selectivity, making the C2 position more reactive.[8] In the case of this compound, the interplay between the C2-amino group and the C5-methyl group creates a unique electronic environment that dictates the outcome of substitution reactions.
The following diagram illustrates the logical flow for predicting regioselectivity.
Caption: Logical flow for predicting SNAr regioselectivity.
Experimental Protocols
General Protocol for Nucleophilic Substitution (Amination) of a Dichloropyrimidine Intermediate
This protocol provides a representative methodology for the regioselective amination of a dichloropyrimidine, a key step in the synthesis of many kinase inhibitors.
Objective: To synthesize a 4-amino-2,6-dichloropyrimidine derivative via a regioselective SNAr reaction.
Materials:
-
This compound (1 mmol)
-
Desired amine (e.g., aniline) (1.1 mmol)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 mmol)
-
Solvent (e.g., Isopropanol, THF, or DMF) (10 mL)
-
Stir bar, round-bottom flask, condenser
-
Thin Layer Chromatography (TLC) plate
-
Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 mmol).
-
Add the solvent (10 mL) and stir until the starting material is dissolved.
-
Add the desired amine (1.1 mmol) followed by the base (DIPEA or TEA, 1.5 mmol).
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C or reflux) and monitor its progress using TLC.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup: Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel to yield the desired substituted aminopyrimidine.
The following diagram outlines this typical experimental workflow.
Caption: A generalized workflow for pyrimidine synthesis.[1]
Application in Kinase Inhibitor Synthesis
Pyrimidine intermediates are foundational in the development of kinase inhibitors, which are crucial in oncology.[5][11] Cyclin-dependent kinases (CDKs), for example, are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[12][13] Small molecules designed to inhibit CDKs often feature a substituted pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the kinase's active site.
The synthesis of these inhibitors often involves a sequential SNAr strategy on a dichloropyrimidine scaffold.
Caption: Stepwise synthesis of a kinase inhibitor core.
Conclusion
The choice of a pyrimidine intermediate is a strategic decision with significant downstream consequences for synthesis. While classic intermediates like 2,4-dichloropyrimidine offer versatility, substituted variants such as This compound provide distinct advantages. The amino and methyl groups are not merely passive substituents; they actively modulate the electronic properties of the ring, influencing regioselectivity and providing additional points for structural diversification. This allows medicinal chemists to fine-tune the steric and electronic profile of the final molecule, which is critical for achieving potent and selective binding to biological targets like kinases. Understanding the comparative reactivity and handling of these intermediates, supported by robust experimental protocols, is essential for accelerating the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. studylib.net [studylib.net]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. guidechem.com [guidechem.com]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Amino-4,6-dichloro-5-methylpyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential mechanisms of action of 2-Amino-4,6-dichloro-5-methylpyrimidine compounds. By examining experimental data for this class of molecules and comparing it with established inhibitors of two distinct signaling pathways—nitric oxide synthesis and protein kinase cascades—we aim to provide a comprehensive resource for validating their biological activity.
Executive Summary
Substituted 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory effects on immune-activated nitric oxide (NO) production, suggesting a potential role as inhibitors of nitric oxide synthase (NOS).[1] This guide explores this mechanism by comparing the activity of these pyrimidine compounds with known NOS inhibitors. Additionally, given the prevalence of the pyrimidine scaffold in kinase inhibitors, we provide a comparative analysis against established tyrosine kinase inhibitors to explore an alternative or parallel mechanism of action. Detailed experimental protocols and visual representations of the relevant signaling pathways are included to facilitate further investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of 5-substituted 2-amino-4,6-dichloropyrimidine derivatives against nitric oxide production and compare them with established inhibitors of nitric oxide synthase and various protein kinases.
Table 1: Inhibition of Nitric Oxide Production
| Compound/Alternative | Target/Assay | IC50 (µM) | Cell Type/Conditions |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 | Mouse peritoneal cells |
| Other 5-substituted-2-amino-4,6-dichloropyrimidines | Immune-activated NO production | 9 - 36 | Mouse peritoneal cells |
| L-NAME | Nitric Oxide Synthase (NOS) | 70 | Purified brain NOS |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | 2.1 | In-vitro enzyme assay |
Table 2: Kinase Inhibitory Activity of Comparative Compounds
| Compound | Target Kinase(s) | IC50 (nM) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | ~250 - 350 (cellular assays) |
| Dasatinib | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | 2.8 (T-cell proliferation) |
Signaling Pathway Analysis
To visually represent the potential mechanisms of action, the following diagrams illustrate the signaling pathways for immune-activated nitric oxide production and a representative kinase signaling cascade.
Caption: Hypothetical inhibition of the NF-κB signaling pathway leading to inducible nitric oxide synthase (iNOS) production by this compound compounds.
Caption: A representative JAK-STAT signaling pathway, a common target for pyrimidine-based kinase inhibitors.
Experimental Protocols
Nitric Oxide Production Inhibition Assay (Griess Assay)
This protocol is designed to quantify the inhibition of nitric oxide production in immune-stimulated macrophage cell lines.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound compound or control inhibitors (e.g., L-NAME, Aminoguanidine) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production.
-
Incubate the plate for 24 hours.
b. Nitrite Quantification (Griess Reagent):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) to each supernatant sample in a new 96-well plate.[2]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of nitric oxide production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the direct inhibitory effect of a compound on the activity of a specific protein kinase.
a. Reagents and Plate Preparation:
-
Prepare serial dilutions of the this compound compound and control kinase inhibitors (e.g., Imatinib, Dasatinib) in an appropriate buffer.
-
In a 384-well plate, add the diluted compounds. Include wells with a vehicle control (e.g., DMSO) and a no-enzyme control.
b. Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in a kinase reaction buffer.
-
Dispense the kinase reaction master mix into each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be at its Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
c. Signal Detection (Example: Luminescence-based ATP quantification):
-
Stop the kinase reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., a luciferase/luciferin-based system).
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader. A higher luminescent signal corresponds to lower kinase activity (less ATP consumed) and therefore, greater inhibition.
d. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence suggests that this compound and its analogues are potential inhibitors of immune-activated nitric oxide production. To definitively validate this mechanism of action, further studies are required to identify the specific molecular target within the nitric oxide synthesis pathway, likely one of the nitric oxide synthase (NOS) isoforms. The provided experimental protocols offer a framework for conducting these validation studies.
Furthermore, the commonality of the pyrimidine scaffold in potent kinase inhibitors warrants an investigation into this alternative mechanism. A broad kinase screen of this compound compounds could reveal potential off-target effects or a primary kinase-mediated mechanism of action. By employing the comparative data and detailed methodologies outlined in this guide, researchers can effectively elucidate the biological activity of this class of compounds, paving the way for their potential development as therapeutic agents.
References
Unveiling the Selectivity of 2-Amino-4,6-dichloro-5-methylpyrimidine Derived Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing potent and specific therapeutics. This guide provides a comparative analysis of kinase inhibitors derived from the 2-Amino-4,6-dichloro-5-methylpyrimidine scaffold, a privileged structure in kinase inhibitor design. By summarizing key experimental data and outlining detailed protocols, this document aims to facilitate the objective assessment of inhibitor performance and inform future drug discovery efforts.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 values) of various kinase inhibitors derived from the this compound core against a panel of kinases. This data, compiled from multiple studies, highlights the diverse selectivity profiles that can be achieved through modification of the parent scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 7a | Lck | 23 | GNF 7 | - |
| DDR1 | >115 | |||
| Fgr | >115 | |||
| Bmx | >115 | |||
| Blk | >115 | |||
| 11b | Lck | - | c-Src | >10-fold selectivity for Lck |
| MRT67307 | TBK1 | - | - | - |
| BX-912 | TBK1 | - | - | - |
| GSK8612 | TBK1 | - | - | - |
Table 1: In Vitro Inhibitory Activity of Selected 2-Amino-4,6-dichloropyrimidine Derivatives. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates a more potent inhibitor. "-" indicates data not available in the cited sources.
Delving into the Experimental Details
The reliability of cross-reactivity data is intrinsically linked to the experimental methods employed. Below are detailed protocols for key assays commonly used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest
-
Peptide substrate specific to the kinase
-
Test compounds (derived from this compound)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the specific kinase, and its corresponding peptide substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a duration optimized for the specific kinase (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Data is normalized to controls (0% inhibition with vehicle and 100% inhibition without kinase) and IC50 values are calculated by fitting the data to a dose-response curve.[1]
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells expressing the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the kinase of interest.
-
Test compounds.
-
Opti-MEM® I Reduced Serum Medium.
-
Extracellular NanoLuc® Inhibitor.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well or 384-well plates.
-
Luminescence plate reader capable of measuring donor and acceptor emission wavelengths.
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate overnight.
-
Treat the cells with the test compounds at various concentrations.
-
Add the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor.
-
Equilibrate the plate at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the donor and acceptor luminescence signals.
-
Calculate the NanoBRET™ ratio and determine the IC50 values, which reflect the concentration of the compound required to displace 50% of the tracer from the target kinase.[2]
Visualizing the Landscape of Kinase Inhibition
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict a representative signaling pathway and a typical experimental workflow for kinase inhibitor cross-reactivity screening.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for in vitro kinase inhibitor cross-reactivity screening.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4,6-dichloro-5-methylpyrimidine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2-Amino-4,6-dichloro-5-methylpyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and professionals in drug development must follow stringent protocols when handling and disposing of chemical reagents.
Hazard Overview: this compound and structurally similar compounds are known to cause skin and serious eye irritation.[1][2][3] They may also cause respiratory irritation.[1][2][3] Adherence to the following handling and disposal guidelines is imperative for operational safety.
Key Safety and Disposal Information
Proper disposal of this compound is critical due to its hazardous properties. The following table summarizes essential safety information.
| Hazard Classification | Precautionary Measures |
| Skin Irritant | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][4] |
| Serious Eye Irritant | Wear eye and face protection, such as safety glasses with side-shields or goggles.[1][5] Ensure eyewash stations are readily accessible. |
| Respiratory Irritant | Use only in a well-ventilated area or outdoors. Avoid breathing dust.[1][2][4] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[1][4] |
| Hazardous Decomposition | May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas upon combustion.[1] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][5]
-
Lab Coat: A standard laboratory coat is required.[1]
-
Ventilation: Handle the compound in a well-ventilated area to avoid dust formation and inhalation.[2][4][5]
2. Waste Collection:
-
Collect waste in a designated, compatible, and clearly labeled container.
-
The container must be sealable to prevent leakage or contamination.[1]
-
Avoid mixing with incompatible wastes, such as strong acids or oxidizing agents.[1]
3. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][4][5]
-
Ensure the storage area is segregated from incompatible materials.[1][4][5]
4. Final Disposal:
-
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
Accidental Release Measures:
-
Use dry clean-up procedures such as sweeping or vacuuming (with appropriate filtration) and place the material into a suitable container for disposal.[2][4]
-
Prevent the chemical from entering drains or waterways.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4,6-dichloro-5-methylpyrimidine
This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4,6-dichloro-5-methylpyrimidine, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. Understanding these hazards is the first step toward safe handling. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |
| Skin Corrosion/Irritation (Sub-category 1B/Category 2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger | |
| Serious Eye Damage/Eye Irritation (Category 1/Category 2) | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning |
Note: The classification may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) provided with the product.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this chemical.
| Body Part | Required PPE | Recommended Specifications and Materials |
| Hands | Chemical-resistant gloves | Nitrile rubber, Neoprene, Butyl rubber, or Viton. Inspect gloves for degradation and wear before and during use. |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Body | Laboratory coat or chemical-resistant overalls. A PVC apron is recommended for additional protection. | Fire/flame resistant and impervious clothing. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., P2) is required when working outside of a fume hood or when dust may be generated. | Ensure proper fit and maintenance of respiratory equipment. |
| Feet | Closed-toe, chemical-resistant footwear. | --- |
Safe Handling Protocol
Adherence to a strict operational workflow is crucial for safety. The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3][4]
-
Before starting work, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all personal contact with the substance, including inhalation of dust.[5][6]
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[4][5][7]
-
Avoid the formation and accumulation of dust.[1][2][6][8] Use non-sparking tools for handling.[1]
3. Storage:
-
Store the chemical in a dry, cool, and well-ventilated place.[1][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3][4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, seek immediate medical attention.[2][4][5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2][3][4][5][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4][5][7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison control center or a doctor immediately.[1][4][7] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
1. Accidental Release Measures:
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid material. Avoid generating dust.[2][5]
-
Place the collected material into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Major Spills:
2. Disposal:
-
Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[4][6][7][8]
-
Do not mix with other waste.[8]
-
Contaminated packaging should be treated and disposed of as the chemical product itself.[6][8]
Workflow and Safety Logic
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Standard operational workflow for handling the chemical.
Caption: Emergency procedure for an accidental spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
